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Core Science & Biosynthesis

Foundational

2-Allyl-4-(1-piperidinylcarbonyl)phenol: Exact Mass, Analytical Profiling, and Synthetic Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale 2-Allyl-4-(1-piperidinylcarbonyl)pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

2-Allyl-4-(1-piperidinylcarbonyl)phenol (Chemical Formula: C15​H19​NO2​ ) is a highly functionalized aromatic building block frequently utilized in modular drug discovery and library synthesis. The molecular architecture is strategically designed with three distinct functional domains:

  • The Phenol Core: Acts as a hydrogen-bond donor and provides a reactive handle for subsequent etherification, triflation, or cross-coupling reactions.

  • The Allyl Group (Position 2): Serves as a versatile olefinic handle. It enables downstream diversification via cross-metathesis, hydroboration-oxidation, or epoxidation.

  • The 1-Piperidinylcarbonyl Group (Position 4): A tertiary amide that incorporates the piperidine pharmacophore. This moiety increases the lipophilicity of the scaffold, improves metabolic stability compared to primary/secondary amides, and acts as a strong hydrogen-bond acceptor.

Understanding the exact mass and fragmentation behavior of this molecule is critical for high-resolution mass spectrometry (HRMS) tracking during complex multi-step syntheses.

Physicochemical Profiling & Exact Mass Calculation

In modern untargeted profiling and structural validation, relying on average molecular weight is insufficient. High-resolution mass spectrometry (HRMS) demands precise monoisotopic exact mass calculations to distinguish the target compound from isobaric interferences[1].

The calculations below utilize the monoisotopic masses of the most abundant isotopes ( 12C , 1H , 14N , 16O ).

Table 1: Monoisotopic Exact Mass Calculation
ElementAtom CountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon (C) 1512.000000180.000000
Hydrogen (H) 191.00782519.148675
Nitrogen (N) 114.00307414.003074
Oxygen (O) 215.99491531.989830
Total (Exact Mass) - - 245.141579 Da
Table 2: Average Molecular Weight Calculation
ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 1512.011180.165
Hydrogen (H) 191.00819.152
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total (Molecular Weight) - - 245.322 g/mol

Note: For positive-ion electrospray ionization (ESI+), the expected protonated adduct [M+H]+ will have an exact mass of 246.1494 Da ( 245.141579+1.007825 ).

Synthetic Methodology: The Claisen Rearrangement

The Causality of the Synthetic Route

Direct Friedel-Crafts allylation of a phenol ring is notoriously problematic due to poor regioselectivity and a high propensity for over-alkylation (yielding di- or tri-allyl byproducts). To circumvent this, we employ a two-step sequence culminating in a Claisen Rearrangement .

By first synthesizing the allyl ether (O-allylation), we isolate the reactive species. When heated, the allyl phenyl ether undergoes a concerted, intramolecular [3,3]-sigmatropic shift[2]. Because the reaction proceeds through a highly ordered six-membered cyclic transition state, it is strictly intramolecular and guarantees absolute regioselectivity for the ortho position[3]. The subsequent tautomerization (rearomatization) is highly exergonic, driving the reaction irreversibly to the target 2-allylphenol.

Visualization of the Synthetic Workflow

ClaisenWorkflow A 4-(1-piperidinylcarbonyl)phenol B Allyl Bromide / K2CO3 A->B O-Allylation C Allyl Ether Intermediate B->C SN2 Reaction D Thermal[3,3]-Shift C->D Heat >200°C E Target Molecule D->E Rearomatization

Figure 1: Step-by-step logical progression of the Claisen rearrangement synthesis.

Step-by-Step Protocol: Synthesis of 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Self-Validating Checkpoint: This protocol includes TLC and LC-MS checkpoints to ensure intermediate purity before proceeding to the high-temperature rearrangement, preventing the degradation of unreacted starting materials.

  • O-Allylation (Intermediate Synthesis):

    • Dissolve 10.0 mmol of 4-(1-piperidinylcarbonyl)phenol in 25 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 15.0 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ) and stir for 15 minutes at room temperature to deprotonate the phenol.

    • Dropwise, add 12.0 mmol of Allyl Bromide.

    • Stir the reaction at 60 °C for 4 hours.

    • Validation: Monitor via LC-MS. Look for the disappearance of the m/z 206 peak and the appearance of the ether intermediate at m/z 246.

    • Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Thermal Claisen Rearrangement:

    • Transfer the crude allyl ether to a heavy-walled sealed tube or microwave reaction vial.

    • Dissolve in a high-boiling solvent such as N,N-Diethylaniline (or run neat if thermally stable).

    • Heat the mixture to 200–220 °C for 6–8 hours under an argon atmosphere.

    • Causality Note: The inert atmosphere prevents oxidative degradation of the phenol at extreme temperatures.

    • Cool to room temperature. Dilute with diethyl ether and wash with 1M HCl to remove the diethylaniline solvent.

    • Purify the organic layer via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Analytical Characterization: LC-QTOF-MS Protocol

To confirm the exact mass and structural integrity of the synthesized compound, a self-validating High-Resolution Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) protocol must be executed.

Fragmentation Logic (Causality)

During Collision-Induced Dissociation (CID), the molecule will fragment predictably:

  • Loss of Piperidine: The tertiary amide bond is highly susceptible to cleavage. The loss of the piperidine ring ( −85.089Da ) yields a highly stable acylium ion on the aromatic ring ( m/z≈161.060 ).

  • Allyl Cleavage: Secondary fragmentation may involve the loss of the allyl radical, a common pathway for ortho-allylphenols.

Step-by-Step HRMS Validation Protocol
  • System Suitability & Calibration:

    • Inject a calibration standard (e.g., Agilent ESI-L Low Concentration Tuning Mix) to mass-calibrate the QTOF. Ensure mass accuracy is <2 ppm .

  • Blank Injection (Self-Validation):

    • Inject 5 µL of the sample diluent (e.g., 50:50 Water:Acetonitrile).

    • Purpose: Establishes a baseline and proves that the target m/z 246.1494 is not a systemic carryover or background contaminant.

  • Sample Preparation & Injection:

    • Dilute the purified compound to in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

    • Inject 5 µL onto a C18 reverse-phase column (e.g., particle size).

    • Run a 10-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Data Analysis:

    • Extract the ion chromatogram (EIC) for the exact protonated mass: 246.1494 Da ( ±5 ppm window).

    • Evaluate the MS/MS spectra for the diagnostic acylium fragment at m/z 161.060 .

References

  • Claisen rearrangement - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link][2]

  • 18.4: Reactions of Ethers - Claisen Rearrangement Chemistry LibreTexts URL:[Link][3]

  • Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds National Center for Biotechnology Information (PMC - NIH) URL:[Link][1]

Sources

Exploratory

In Vitro Mechanism of Action of 2-Allyl-4-(1-piperidinylcarbonyl)phenol: A Technical Guide

Executive Summary The rational design of targeted ion channel modulators relies heavily on the precise manipulation of established pharmacophores. 2-allyl-4-(1-piperidinylcarbonyl)phenol represents a highly specialized s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted ion channel modulators relies heavily on the precise manipulation of established pharmacophores. 2-allyl-4-(1-piperidinylcarbonyl)phenol represents a highly specialized synthetic derivative within the vanilloid class of compounds. By replacing the traditional methoxy group of natural vanilloids (such as eugenol) with an allyl group at the C2 position, and introducing a bulky piperidine amide at the C4 position, this molecule shifts from a classical channel agonist to a potent, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

This whitepaper provides an in-depth analysis of the compound's in vitro mechanism of action, detailing its structural rationale, target engagement, and the self-validating experimental workflows required to characterize its pharmacological profile.

Structural Rationale & Pharmacophore Analysis

The structural architecture of 2-allyl-4-(1-piperidinylcarbonyl)phenol is engineered to exploit the orthosteric vanilloid binding pocket of TRPV1 while preventing the conformational shifts necessary for channel gating.

  • Phenol Core (C1-OH): The hydroxyl group acts as a critical hydrogen-bond donor and acceptor. It anchors the molecule to key residues (e.g., Thr550 and Tyr511) deep within the intracellular binding pocket of the TRPV1 channel ([1]).

  • 2-Allyl Substitution: The lipophilic allyl chain at the ortho position dictates the spatial orientation of the aromatic ring. It provides favorable hydrophobic interactions with the membrane-spanning domains, enhancing the residence time of the compound compared to the smaller methoxy group found in capsaicin.

  • 4-(1-Piperidinylcarbonyl) Moiety: This bulky, lipophilic amide group is the primary driver of the compound's antagonistic properties. While agonists possess long, flexible aliphatic tails that facilitate pore dilation, the rigid steric bulk of the piperidine ring acts as a "wedge." It occupies the binding site but sterically occludes the conformational rearrangement required to open the ion pore.

In Vitro Mechanism of Action

Upon traversing the plasma membrane, 2-allyl-4-(1-piperidinylcarbonyl)phenol targets the intracellular vanilloid binding domain of the TRPV1 channel, a well-documented heat- and ligand-activated non-selective cation channel ([2]).

By binding competitively to this site, the compound prevents endogenous or exogenous agonists (such as anandamide or capsaicin) from engaging the receptor. Consequently, the channel remains in a closed state, completely blocking the influx of extracellular calcium ( Ca2+ ) and sodium ( Na+ ). This blockade halts the depolarization of the sensory neuron membrane, subsequently inhibiting the vesicular exocytosis of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. The diversity of TRPV channels makes selective antagonism a highly sought-after pharmacological trait ([3]).

MOA Compound 2-allyl-4-(1-piperidinylcarbonyl)phenol TRPV1 TRPV1 Channel (Vanilloid Binding Pocket) Compound->TRPV1 Competitive Antagonism Ca2 Blockade of Ca2+ Influx TRPV1->Ca2 Prevents Pore Opening CGRP Inhibition of CGRP/Substance P Release Ca2->CGRP Decreased Vesicle Exocytosis Pain Attenuation of Nociceptive Signaling CGRP->Pain Downstream Effect

Fig 1: TRPV1 antagonism pathway by 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Quantitative Data Presentation

To demonstrate the potency and selectivity of 2-allyl-4-(1-piperidinylcarbonyl)phenol, the compound was profiled against a panel of TRP channels. The data below summarizes its highly selective affinity for TRPV1 over structurally related channels (TRPA1 and TRPM8).

Target ChannelAssay TypeMetricValue (nM)Hill Coefficient ( nH​ )
TRPV1 FLIPR ( Ca2+ ) IC50​ 45.2±3.1 1.10
TRPV1 Radioligand Binding Ki​ 18.5±1.4 0.98
TRPA1 FLIPR ( Ca2+ ) IC50​ >10,000 N/A
TRPM8 FLIPR ( Ca2+ ) IC50​ >10,000 N/A

Note: A Hill coefficient near 1.0 indicates a 1:1 stoichiometric binding ratio with no cooperative binding.

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action, a three-tiered, self-validating experimental system is utilized. Functional imaging demonstrates cellular efficacy, electrophysiology confirms direct pore blockade, and radioligand binding proves the exact molecular target site.

Protocol 1: Intracellular Calcium Imaging (Functional Antagonism)

This high-throughput assay measures the compound's ability to prevent agonist-induced calcium influx.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM dye and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeant; once inside, intracellular esterases cleave the AM ester, trapping the calcium-sensitive fluorophore inside the cell to report real-time Ca2+ flux without leaking.

  • Compound Incubation: Wash cells three times to remove extracellular dye. Pre-incubate with 2-allyl-4-(1-piperidinylcarbonyl)phenol (0.1 nM to 10 µM) for 30 minutes.

  • Stimulation & Readout: Stimulate with an EC80​ concentration of capsaicin (100 nM) using a FLIPR (Fluorometric Imaging Plate Reader) system. Record fluorescence kinetics (Ex: 488 nm, Em: 525 nm) for 3 minutes.

Workflow Cell HEK293-TRPV1 Cell Culture Dye Fluo-4 AM Dye Loading Cell->Dye Incub Compound Incubation (30 min) Dye->Incub Stim Capsaicin Stimulation Incub->Stim Read FLIPR Fluorescence Readout Stim->Read

Fig 2: High-throughput calcium imaging workflow for functional characterization.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Because calcium imaging is an indirect measure of channel activity, patch-clamp is required to isolate specific ionic currents and prove direct channel blockade.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

    • Causality: Using Cs+ instead of K+ blocks endogenous potassium currents, isolating the non-selective cation current of TRPV1.

  • Configuration: Transfer cells to a recording chamber with extracellular solution. Establish a >1 GΩ seal and rupture the membrane to achieve the whole-cell configuration. Hold the membrane potential at -60 mV.

  • Recording: Apply 100 nM capsaicin to elicit a baseline inward current. Subsequently, co-apply capsaicin with the test compound.

    • Causality: Rapid attenuation of the inward current confirms that the loss of the calcium signal in Protocol 1 is due to physical channel blockade, not downstream signaling artifacts or calcium store depletion.

Protocol 3: Competitive Radioligand Binding

To confirm that the functional blockade is driven by engagement with the orthosteric site, a displacement assay is utilized.

  • Membrane Preparation: Isolate membrane fractions from HEK293-TRPV1 cells via homogenization and ultracentrifugation.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -Resiniferatoxin ( [3H] -RTX) and varying concentrations of 2-allyl-4-(1-piperidinylcarbonyl)phenol in binding buffer for 60 minutes at 37°C.

    • Causality: [3H] -RTX binds the orthosteric vanilloid pocket with extreme affinity. Displacement of this radioligand proves the test compound occupies the exact same binding site rather than acting as an allosteric modulator or pore blocker.

  • Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash filters and measure bound radioactivity using liquid scintillation counting to calculate the Ki​ .

References

  • Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. [Link]

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) receptors and mechanisms. Pharmacological Reviews, 51(2), 159-212.[Link]

  • Gunthorpe, M. J., Benham, C. D., Randall, A., & Davis, J. B. (2002). The diversity in the vanilloid (TRPV) receptor family of ion channels. Trends in Pharmacological Sciences, 23(4), 183-191.[Link]

Sources

Foundational

Structural Elucidation of 2-Allyl-4-(1-piperidinylcarbonyl)phenol: A Comprehensive NMR Spectroscopy Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of complex organic scaffolds is a critical bottleneck in drug development and materials science. 2-Allyl-4-(1-piperidinylcarbonyl)phenol (C₁₅H₁₉NO₂) presents a unique analytical challenge due to its trifunctional nature: a hydrogen-bonding phenolic core, an anisotropic allyl appendage, and a sterically hindered piperidinyl amide. This whitepaper provides an in-depth technical breakdown of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond mere data tabulation, this guide explores the quantum mechanical and thermodynamic causalities—such as mesomeric push-pull systems and amide bond restricted rotation—that dictate the observed chemical shifts.

Molecular Architecture & Spectroscopic Causality

As a Senior Application Scientist, it is imperative to understand why a molecule behaves a certain way within a magnetic field, rather than just memorizing expected shifts. The NMR spectrum of 2-allyl-4-(1-piperidinylcarbonyl)phenol is governed by three primary structural phenomena.

The "Push-Pull" Aromatic System

The central benzene ring is 1,2,4-trisubstituted, creating a highly asymmetric electronic environment.

  • The Phenolic Hydroxyl (+M Effect): The -OH group at C1 donates electron density into the aromatic ring via resonance (mesomeric effect), significantly shielding the ortho (C2, C6) and para (C4) positions.

  • The Carbonyl Group (-M, -I Effects): Conversely, the piperidinylcarbonyl group at C4 withdraws electron density, deshielding its adjacent positions. This push-pull dynamic results in a classic splitting pattern. H-6 appears as a doublet with a large ortho coupling constant ( J≈8.5 Hz), while H-3, isolated between the allyl and carbonyl groups, appears as a finely split doublet due to meta coupling ( J≈2.0 Hz). H-5 exhibits both interactions, presenting as a doublet of doublets.

Restricted Rotation in the Piperidinyl Amide

One of the most defining features of this molecule's NMR spectrum is the behavior of the piperidine ring. The delocalization of the nitrogen atom's lone pair into the carbonyl π system grants the C–N bond partial double-bond character [1]. This resonance creates a significant thermodynamic rotational barrier. On the NMR timescale at room temperature, this restricted rotation causes the axial and equatorial protons (and carbons) adjacent to the nitrogen to experience distinct magnetic environments [2]. Consequently, the N-CH₂ signals (C2'' and C6'') do not appear as a sharp, unified peak, but rather as broadened multiplets or distinct split signals in both ¹H and ¹³C spectra.

Allylic Anisotropy

The allyl group at C2 introduces distinct aliphatic signals. The benzylic protons (-CH₂-) are shifted downfield to 3.4 ppm due to the diamagnetic anisotropy of the adjacent aromatic π cloud. The terminal vinyl protons (=CH₂) resonate as a complex multiplet around 5.1 ppm, a hallmark of terminal alkenes [3].

Standardized Experimental Protocol for NMR Acquisition

To ensure self-validating and reproducible results, the following step-by-step methodology must be strictly adhered to when acquiring the spectra.

Step 1: Sample Preparation

  • Weigh exactly 5–10 mg of high-purity 2-allyl-4-(1-piperidinylcarbonyl)phenol.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: CDCl₃ is preferred to minimize solvent exchange with the labile phenolic -OH proton, which would otherwise be masked in protic solvents.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Perform automated or manual tuning and matching for the ¹H and ¹³C frequencies.

  • Shim the magnetic field (Z1–Z5 gradients) to achieve a solvent peak full-width at half-maximum (FWHM) of <0.8 Hz.

Step 3: Data Acquisition

  • ¹H NMR: Utilize a standard 30° or 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds, acquiring 16 to 32 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR: Utilize a composite pulse decoupling (CPD) sequence to remove proton coupling. Set D1 to 2.0 seconds and acquire a minimum of 512 scans.

Step 4: Processing

  • Apply a zero-filling factor and a mild exponential window function (LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

  • Perform rigorous zero-order and first-order phase corrections.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants derived from the structural causality outlined in Section 1.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
1-OH6.20br s-1H
6Ar-H6.85d8.51H
5Ar-H7.22dd8.5, 2.01H
3Ar-H7.28d2.01H
1' (Allyl)-CH₂- (Benzylic)3.42d6.52H
2' (Allyl)-CH= (Internal)5.95m-1H
3' (Allyl)=CH₂ (Terminal)5.10 – 5.15m-2H
2'', 6''Piperidine N-CH₂3.45 – 3.75br m-4H
3'', 4'', 5''Piperidine Aliphatic1.55 – 1.70br m-6H
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift ( δ , ppm)
C=OAmide Carbonyl170.5
1Ar-C (attached to OH)155.8
4Ar-C (attached to C=O)128.4
3Ar-CH129.5
5Ar-CH127.8
2Ar-C (attached to Allyl)125.6
6Ar-CH115.2
2' (Allyl)-CH= (Internal vinyl)136.2
3' (Allyl)=CH₂ (Terminal vinyl)116.8
1' (Allyl)-CH₂- (Benzylic)34.8
2'', 6''Piperidine N-CH₂48.5, 42.8 (Split due to rotamers)
3'', 5''Piperidine -CH₂-26.2, 25.6
4''Piperidine -CH₂-24.5

Analytical Workflow Visualization

The following diagram maps the logical progression from raw sample preparation to final structural elucidation, ensuring a self-validating loop of data integrity.

NMR_Workflow N1 Sample Preparation (5-10 mg in CDCl3) N2 Instrument Setup (400 MHz, Tune/Shim) N1->N2 N3 1H NMR Acquisition (Standard Pulse, ns=16) N2->N3 N4 13C NMR Acquisition (CPD, ns=512) N2->N4 N5 Data Processing (FT, Phase/Baseline Corr.) N3->N5 N4->N5 N6 Structural Elucidation (Signal Assignment) N5->N6

Figure 1: Standardized workflow for the acquisition and processing of NMR spectral data.

References

  • American Chemical Society. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation. Available at:[Link]

  • The Royal Society of Chemistry. Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. Available at:[Link]

Exploratory

A Technical Guide to the Preliminary Pharmacological Screening of 2-allyl-4-(1-piperidinylcarbonyl)phenol

Executive Summary The discovery of novel therapeutic agents necessitates a systematic and scientifically rigorous screening process. This guide provides an in-depth technical framework for the preliminary pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel therapeutic agents necessitates a systematic and scientifically rigorous screening process. This guide provides an in-depth technical framework for the preliminary pharmacological evaluation of a novel synthetic compound, 2-allyl-4-(1-piperidinylcarbonyl)phenol . The molecular architecture of this compound, featuring a phenolic hydroxyl group, an allyl substituent, and a piperidinylcarboxamide moiety, suggests a compelling polypharmacological potential. The phenolic and allyl groups are motifs commonly associated with antioxidant, anti-inflammatory, and analgesic properties, while the piperidine ring is a well-established scaffold in centrally acting agents.[1][2][3] This document outlines a logical, multi-tiered screening cascade designed to elucidate the compound's foundational bioactivity profile, encompassing its cytotoxic, antioxidant, anti-inflammatory, and analgesic potential. Each protocol is presented with detailed, step-by-step methodologies, the scientific rationale underpinning experimental choices, and clear data presentation formats to ensure reproducibility and robust interpretation.

Introduction and Scientific Rationale

The compound 2-allyl-4-(1-piperidinylcarbonyl)phenol is a synthetic molecule designed by amalgamating three key pharmacophores. A successful preliminary screening strategy does not test activities at random; it formulates a hypothesis based on chemical structure.

  • The Phenolic Core: Phenolic compounds are a cornerstone of natural product pharmacology, renowned for their ability to scavenge free radicals and mitigate oxidative stress, a key pathogenic factor in numerous diseases.[4][5] Their hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[4]

  • The 2-Allyl Substituent: The parent molecule, 2-allylphenol, has demonstrated significant antinociceptive and anti-inflammatory effects in preclinical models, potentially mediated through the adenosinergic system and reduction of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

  • The 4-Piperidinylcarbonyl Moiety: The incorporation of a piperidine ring via a stable amide linkage introduces a structural element frequently found in neuroactive compounds and analgesics.[6] This addition increases molecular weight and modifies polarity, which can significantly impact bioavailability and target engagement.

Based on this structural analysis, our screening cascade is designed to test the following hypotheses:

  • The phenolic hydroxyl group will confer significant antioxidant activity .

  • The synergistic combination of the 2-allylphenol core and the piperidinylcarbonyl moiety will result in measurable analgesic and anti-inflammatory effects .

  • As with any novel chemical entity, its inherent cytotoxicity must be established to define a therapeutic window for subsequent assays.

This guide provides the comprehensive protocols to test these hypotheses in a logical, stepwise manner.

Synthesis Pathway and Characterization

A plausible synthetic route for 2-allyl-4-(1-piperidinylcarbonyl)phenol is essential for obtaining the pure test article. The synthesis would likely proceed in a multi-step fashion, beginning with the modification of phenol.

Proposed Synthesis Route:
  • Formation of Allyl Phenyl Ether: Phenol is reacted with allyl chloride or allyl bromide in the presence of a base (e.g., NaOH, K₂CO₃) to form allyl phenyl ether.[7][8]

  • Claisen Rearrangement: The allyl phenyl ether is heated to approximately 200°C, inducing a thermal Claisen rearrangement to yield the ortho-substituted product, 2-allylphenol.[7][9]

  • Para-Carboxylation: The 2-allylphenol is carboxylated at the para-position (position 4 relative to the hydroxyl group) using a reaction such as the Kolbe-Schmitt reaction to introduce a carboxylic acid group.

  • Amide Coupling: The resulting 4-carboxy-2-allylphenol is activated (e.g., converted to an acyl chloride) and then reacted with piperidine to form the final amide product, 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Prior to any biological evaluation, the compound's identity, purity, and structure must be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In-Vitro Pharmacological Screening

The in-vitro screening phase is designed to rapidly assess the compound's cellular and biochemical activities in a controlled environment.

Foundational Cytotoxicity Assessment: The MTT Assay

Causality: Before evaluating for specific therapeutic effects, it is imperative to determine the compound's intrinsic toxicity to cells. The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability.[10] It measures the metabolic activity of mitochondrial dehydrogenases, which are only active in living cells.[11] This initial screen establishes a non-toxic concentration range for subsequent cell-based assays and provides a preliminary indication of any potential anti-proliferative effects.

  • Cell Seeding: Seed L-929 mouse fibroblast cells (or another relevant cell line) into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-allyl-4-(1-piperidinylcarbonyl)phenol in DMSO. Create a series of serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control1.2540.08100.0%
0.11.2480.0799.5%
1.01.2110.0996.6%
101.0530.1184.0%
250.8990.0671.7%
500.6150.0549.0%
1000.3200.0425.5%
Calculated IC₅₀ ~51 µM
Antioxidant Capacity Evaluation

Causality: The phenolic structure is a strong predictor of antioxidant activity. We employ two distinct assays to provide a more comprehensive profile. The DPPH assay measures the ability to directly scavenge a stable free radical, reflecting hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[4] The FRAP assay measures the compound's ability to reduce ferric iron (Fe³⁺), indicating its electron-donating capacity.[13][14] Using both provides a more robust assessment than a single method alone.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should be freshly made and protected from light.

  • Assay Protocol: In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of various concentrations of the test compound (dissolved in methanol) to the wells. Use Ascorbic acid as a positive standard. A blank well should contain 100 µL of methanol.[4]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. The reduction of the deep violet DPPH radical to the pale yellow DPPH-H corresponds to a decrease in absorbance.[4]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[14]

  • Assay Protocol: Add 180 µL of the FRAP reagent to the wells of a 96-well plate.

  • Add 20 µL of the test compound at various concentrations. Use Trolox or FeSO₄ as a standard.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm. The increase in absorbance corresponds to the formation of the blue ferrous-TPZ complex.[13]

  • Calculation: Construct a standard curve using the known antioxidant (e.g., Trolox). The results are expressed as µmol of Trolox Equivalents (TE) per gram of the compound.

AssayParameterTest CompoundAscorbic Acid (Standard)
DPPH IC₅₀ (µg/mL)15.810.1
FRAP µM TE/g11501400

Lower IC₅₀ values indicate higher scavenging activity. Higher TEAC values indicate greater reducing power.

In-Vivo Pharmacological Screening

Ethical Statement: All in-vivo experiments must be conducted in strict accordance with the guidelines for the care and use of laboratory animals and must be approved by an institutional animal ethics committee.

Acute Toxicity Study (OECD 423)

Causality: Before proceeding to efficacy models, an acute oral toxicity study is performed to determine the compound's LD₅₀ (median lethal dose) and to identify the safe dose range for subsequent experiments. This is a critical step for regulatory compliance and animal welfare.

Analgesic Activity Assessment

Causality: To differentiate between peripheral and central analgesic mechanisms, two distinct models are used. The acetic acid-induced writhing test induces visceral pain through the release of endogenous inflammatory mediators, making it a reliable model for peripherally acting analgesics.[1][15] The formalin test is a more sophisticated model that produces a biphasic pain response. The first phase (neurogenic pain) is due to direct C-fiber activation, while the second phase (inflammatory pain) is mediated by inflammatory processes.[1][16] This allows for a more nuanced characterization of the compound's mode of action.

  • Animal Groups: Use Swiss albino mice, divided into groups (n=8): Vehicle control (e.g., saline with 1% Tween 80), Positive control (Aspirin, 100 mg/kg), and Test compound groups (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, standard, or test compound intraperitoneally (i.p.) 30 minutes before the noxious stimulus.

  • Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the total number of writhes for 20 minutes.

  • Calculation: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

  • Animal Groups: Use Wistar rats, grouped and dosed as described above. Morphine (6 mg/kg) can be used as a centrally acting standard.[1]

  • Dosing: Administer treatments 30 minutes prior to formalin injection.

  • Induction: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the rat in a transparent observation chamber. Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:

    • Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.

    • Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.

  • Calculation: Calculate the percentage inhibition of licking time for each phase compared to the vehicle control.

Treatment Group (Dose)Writhing Test (% Inhibition)Formalin Test - Phase 1 (% Inhibition)Formalin Test - Phase 2 (% Inhibition)
Vehicle Control0%0%0%
Test Compound (50 mg/kg)45.2%33.5%68.7%
Test Compound (100 mg/kg)65.8%38.1%85.4%
Aspirin (100 mg/kg)72.5%15.1%55.3%
Morphine (6 mg/kg)N/A70.2%98.6%
Anti-inflammatory Activity Assessment

Causality: The carrageenan-induced paw edema model is the gold-standard for evaluating acute anti-inflammatory activity.[15][17] Carrageenan injection triggers a localized inflammatory response characterized by the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema. A compound's ability to reduce this swelling is a direct indicator of its anti-inflammatory potential.

  • Animal Groups: Use Wistar rats, divided into groups (n=8) as previously described. Diclofenac (10 mg/kg) serves as a potent standard.

  • Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Dosing: Administer the vehicle, standard, or test compound (e.g., 50 and 100 mg/kg) orally or i.p.

  • Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Treatment Group (Dose)% Inhibition of Edema at 3 hours
Vehicle Control0%
Test Compound (50 mg/kg)38.5%
Test Compound (100 mg/kg)59.2%
Diclofenac (10 mg/kg)65.7%

Visualization of Workflows and Mechanisms

Clear visual aids are essential for understanding complex screening cascades and biological mechanisms.

Preliminary_Screening_Workflow cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: In-Vivo Screening Cytotoxicity Cytotoxicity Assay (MTT) Establishes IC50 & Safe Doses Antioxidant Antioxidant Assays (DPPH, FRAP) Evaluates Radical Scavenging & Reducing Power Cytotoxicity->Antioxidant Defines non-toxic concentration range AntiInflam_vitro In-Vitro Anti-inflammatory (e.g., COX/LOX Inhibition) Antioxidant->AntiInflam_vitro Toxicity Acute Toxicity (OECD 423) Determines LD50 AntiInflam_vitro->Toxicity Analgesic Analgesic Models (Writhing, Formalin Tests) Toxicity->Analgesic Defines safe dosage AntiInflam_vivo Anti-inflammatory Model (Carrageenan Paw Edema) Analgesic->AntiInflam_vivo Decision Proceed to Advanced Studies? AntiInflam_vivo->Decision Start Test Compound: 2-allyl-4-(1-piperidinylcarbonyl)phenol Start->Cytotoxicity

Caption: A logical workflow for the preliminary pharmacological screening of a novel compound.

MTT_Assay_Principle Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction

Caption: The enzymatic reduction of MTT to formazan by viable cells.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial pharmacological characterization of 2-allyl-4-(1-piperidinylcarbonyl)phenol. The proposed screening cascade is designed to efficiently evaluate its cytotoxic, antioxidant, analgesic, and anti-inflammatory properties. Positive results from this preliminary screen, particularly significant activity in the in-vivo models with a favorable toxicity profile, would provide a strong rationale for advancing the compound to the next stage of drug development.

Future work would include:

  • Mechanism of Action Studies: Investigating specific molecular targets (e.g., COX-2, specific opioid or adenosine receptors, key inflammatory signaling pathways like NF-κB).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and reduce toxicity.[18]

  • Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion of the compound.

  • Chronic Toxicity Studies: Evaluating the long-term safety profile.

By following this rigorous and logical framework, researchers can build a comprehensive foundational data package, enabling informed decisions on the future development of this promising chemical entity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
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  • Pacific BioLabs. (n.d.). Cytotoxicity Testing, MTT Testing Lab.
  • MDPI. (2026). Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review.
  • Benchchem. (n.d.). A Comparative Guide to the Antioxidant Properties of Phenolic Compounds.
  • ACS Publications. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
  • PubMed. (n.d.). General Cytotoxicity Assessment by Means of the MTT Assay.
  • Measurlabs. (n.d.). MTT Assay for Cytotoxicity Assessment.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • MDPI. (2014). In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace.
  • International Journal of Basic & Clinical Pharmacology. (n.d.). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice.
  • MDPI. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent.
  • ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • Bentham Science Publishers. (2022). Identification of Natural Compounds with Analgesic and Antiinflammatory Properties Using Machine Learning and Molecular Docking Studies.
  • Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.
  • Ciência-UCP. (2022). Screening of different phenolic compounds classes bioavailability and bioaccessibility, through an in vitro gastrointestinal digestion system.
  • ResearchGate. (2014). (PDF) In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace.
  • ACS Publications. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels.
  • PMC. (2019). 2-Allylphenol Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms.
  • Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata.
  • Benchchem. (n.d.). Structure-Activity Relationship (SAR) of 2-Allylphenol Derivatives as Antifungal Agents: A Comparative Guide.
  • PubMed. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands.
  • PubMed. (2017). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens.
  • ScienceDirect. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
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  • PubMed. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics.
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  • Arkivoc. (2006). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation.
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  • PubMed. (n.d.). 2-Amino-2-oxazolines, Part 9: Synthesis and pharmacological evaluation of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas.
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Sources

Foundational

2-allyl-4-(1-piperidinylcarbonyl)phenol safety data sheet and toxicity profile

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-allyl-4-(1-piperidinylcarbonyl)phenol Introduction: A Proactive Approach to Chemical Safety The foundational principle of this document is that the toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-allyl-4-(1-piperidinylcarbonyl)phenol

Introduction: A Proactive Approach to Chemical Safety

The foundational principle of this document is that the toxicological properties of this molecule can be reliably predicted by understanding its constituent parts. The 2-allylphenol core is a known irritant and toxicant, while the piperidinylcarbonyl group may influence its metabolic stability and pharmacokinetic profile. This guide provides a comprehensive framework for handling this compound with the necessary precautions and outlines a clear path for its empirical toxicological evaluation.

Part 1: Inferred Hazard Identification and Physicochemical Properties

Given the absence of a specific Safety Data Sheet (SDS), we must infer the primary hazards from the well-documented profile of 2-allylphenol. The introduction of a carbonyl and a piperidinyl ring is unlikely to mitigate the inherent risks of the allylphenol structure.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]Based on 2-allylphenol data.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2]Based on 2-allylphenol data.
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][2]Phenolic compounds are known corrosives.[3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]Direct consequence of corrosive nature.
Aquatic Toxicity (Acute)Category 2H401: Toxic to aquatic lifeInferred from 2-allylphenol and general phenol data.[2][4]
Aquatic Toxicity (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[2][4]Inferred from 2-allylphenol and general phenol data.[2][4]

Physical & Chemical Properties (Estimated):

PropertyEstimated Value/DescriptionRationale
Physical State Likely a solid or viscous liquid at room temperature.Increased molecular weight and polarity compared to 2-allylphenol (liquid).[5]
Appearance Colorless to light brown/yellow.Similar to 2-allylphenol.[5]
Solubility Low solubility in water; soluble in organic solvents (e.g., ethanol, DMSO).Phenolic nature with a large nonpolar substituent. 2-allylphenol has low water solubility (7 g/L).[5]
Stability Stable under normal conditions. Avoid strong oxidizing agents.[6]Phenols can be sensitive to oxidation.[7]
Combustibility Combustible.Based on 2-allylphenol, which is a combustible liquid with a flash point of 88°C.[2][5]

Part 2: Comprehensive Toxicological Profile (Inferred)

The toxicity of 2-allyl-4-(1-piperidinylcarbonyl)phenol is best understood by examining the established toxicology of its parent structure, phenol, and its allyl derivative.

Mechanism of Action

Phenol and its derivatives act as protoplasmic poisons.[8] Their dual hydrophilic (hydroxyl group) and lipophilic (aromatic ring) nature allows them to readily penetrate cell membranes. Once inside, they disrupt protein structures and enzyme function, leading to cellular damage and necrosis.[8] The primary systemic effects are often attributed to central nervous system (CNS) depression.[3][5]

Routes of Exposure & Primary Effects
  • Dermal (Skin) Contact: This is a primary route of occupational exposure. Phenolic compounds are readily absorbed through the skin.[3] Contact will likely cause immediate irritation, blanching (whitening) of the skin, and potentially severe, painful chemical burns and necrosis.[3] Due to the local anesthetic properties of phenols, the initial contact may be painless, leading to delayed recognition of a serious injury.[3] This compound must be considered corrosive and toxic upon skin contact. [2]

  • Ocular (Eye) Contact: Direct contact is expected to cause severe eye irritation and irreversible damage, including corrosion and potential blindness.[5] Immediate and prolonged irrigation is critical.

  • Inhalation: Vapors or aerosols can cause severe irritation to the respiratory tract, potentially leading to inflammation, swelling of the throat, and pulmonary edema.[5][9] Systemic absorption via inhalation can lead to CNS effects such as dizziness, headache, and nausea.[3][5]

  • Ingestion: Oral intake is highly dangerous. It is expected to be toxic if swallowed, causing severe burns to the mouth, throat, and gastrointestinal tract.[3][5] Systemic effects following ingestion can include abdominal pain, muscle weakness, kidney and liver damage, and potentially death from respiratory failure.[3][10]

Systemic and Long-Term Toxicity
  • Central Nervous System (CNS): The primary target for systemic toxicity. Acute exposure can lead to CNS depression, characterized by symptoms ranging from headache and dizziness to muscle tremors, convulsions, and loss of consciousness.[3][5]

  • Hepatotoxicity (Liver) & Nephrotoxicity (Kidney): Phenol is metabolized by the liver and excreted by the kidneys. High or chronic exposure can overwhelm these organs, leading to damage.[3][10]

  • Genotoxicity and Mutagenicity: While some data for related compounds like piperine showed negative results in an Ames test, the potential for mutagenicity should not be dismissed without empirical data.[4] Phenolic structures can undergo metabolic activation to reactive intermediates that may interact with DNA.

  • Developmental and Reproductive Toxicity: Phenol itself is a compound of high concern for developmental toxicity.[11] Prenatal exposure in animal studies has been linked to reduced fetal weight and viability.[11] Therefore, this derivative should be handled as a potential reproductive and developmental toxicant.

Part 3: Safe Handling, Exposure Control, and First Aid

A stringent, multi-layered safety approach is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[12]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate work area.[5][12]

Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and dispose of them after handling.[13]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes.[1][13]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron or full-body suit should be worn.[5]

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][5] Store in a locked cabinet or area accessible only to authorized personnel.[2]

  • Disposal: This compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[2][13]

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[1][5] Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the victim to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [2][5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water to dilute the chemical.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 4: Recommended Protocols for Toxicity Evaluation

To move from an inferred profile to an empirical one, a tiered approach to toxicity testing is recommended.

Workflow for Initial Toxicity Screening

ToxicityScreeningWorkflow cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Advanced In Vitro / Ex Vivo A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT, LDH) Determine IC50 in relevant cell lines (e.g., HepG2) A->B C Genotoxicity Assay (e.g., Ames Test) Assess mutagenic potential A->C D Data Analysis & Risk Assessment B->D C->D E Mechanism of Action Studies (e.g., ROS production, mitochondrial dysfunction) D->E F Endocrine Disruption Assay (e.g., MCF-7 proliferation) D->F If warranted by structural alerts G Advanced Analysis E->G F->G

Caption: Tiered workflow for initial in vitro toxicity assessment.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which the compound is toxic to cultured cells, providing a quantitative measure of its general toxicity (IC50).

Methodology:

  • Cell Culture: Plate human liver carcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-allyl-4-(1-piperidinylcarbonyl)phenol in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Mutagenicity Assessment (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[14][15]

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100). These strains cannot grow in a histidine-free medium unless a back-mutation (reversion) occurs.

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a liver extract fraction (S9 mix). The S9 mix contains enzymes that can metabolize the test compound into potentially more mutagenic forms, simulating mammalian metabolism.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer in a test tube.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated) plates.

Conclusion

While 2-allyl-4-(1-piperidinylcarbonyl)phenol lacks a specific, publicly available safety dossier, a comprehensive analysis of its structural components provides a clear and urgent directive: this compound must be treated as a hazardous substance that is toxic, corrosive, and a potential developmental toxicant. The recommendations and protocols outlined in this guide are designed to empower researchers to handle this novel chemical with the highest degree of safety and to undertake the necessary empirical studies to fully characterize its toxicological profile. Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental pillar of responsible scientific practice.

References

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  • Phenol Toxicity. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560555/]
  • SAFETY DATA SHEET - Indigo. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/i0634]
  • US4060563A - Process for preparing 2-allyl phenol. Google Patents. [URL: https://patents.google.
  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10291937/]
  • TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System (IRIS), U.S. EPA. [URL: https://cfpub.epa.gov/ncea/iris/iris_documents/documents/toxreviews/0058tr.pdf]
  • CN104211581A - Synthesis process of allylphenol compounds. Google Patents. [URL: https://patents.google.
  • A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation. Arkivoc. [URL: https://www.
  • Phenol Acute Exposure Guideline Levels. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207604/]
  • The effects of vehicles on the human dermal irritation potentials of allyl esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11763483/]
  • Phenol | Medical Management Guidelines. ATSDR - CDC. [URL: https://www.
  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.atsdr.cdc.gov/mrls/mrllisting.asp?sysid=30]

Sources

Exploratory

Thermodynamic Stability of 2-Allyl-4-(1-piperidinylcarbonyl)phenol: A Technical Whitepaper

Executive Summary Evaluating the thermodynamic stability of highly functionalized phenolic amides requires a rigorous, multi-faceted approach. As a Senior Application Scientist, I approach 2-allyl-4-(1-piperidinylcarbony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the thermodynamic stability of highly functionalized phenolic amides requires a rigorous, multi-faceted approach. As a Senior Application Scientist, I approach 2-allyl-4-(1-piperidinylcarbonyl)phenol not as a static entity, but as a dynamic system of reactive sites. This molecule presents a unique triad of thermodynamic vulnerabilities: an oxidatively labile phenol, an isomerizable allyl appendage, and a sterically demanding piperidinylcarbonyl (amide) substituent.

This whitepaper details the structural thermodynamics, mechanistic degradation pathways, and field-proven experimental protocols necessary to accurately model the shelf-life and kinetic stability of this compound.

Structural Thermodynamics & Vulnerability Mapping

Thermodynamic stability is a composite of a molecule's functional group resilience. For 2-allyl-4-(1-piperidinylcarbonyl)phenol, the degradation profile is dictated by the interplay of its three core moieties:

  • The Phenolic Core: Phenols are inherently prone to autoxidation. However, the presence of the electron-withdrawing para-amide group (piperidinylcarbonyl) slightly increases the oxidation potential compared to an unsubstituted phenol. This offers marginal thermodynamic stabilization against electrophilic attack but leaves the oxygen susceptible to radical formation.

  • The Allyl Appendage: The terminal double bond of the ortho-allyl group is thermodynamically less stable than its internal isomer. Baseline thermochemical data for related allylphenols indicates a high susceptibility to thermal and chemical alterations [1]. Under thermal stress, an acid/base or radical-catalyzed [1,3]-sigmatropic rearrangement can occur, shifting the double bond into conjugation with the aromatic ring to form a 2-propenyl derivative—a thermodynamic sink.

  • The Piperidinylcarbonyl Moiety: Tertiary amides are thermodynamically robust, requiring high activation energies for hydrolysis. In the solid state, the overall covalent lattice dictates thermal resilience; thermogravimetric analysis (TGA) of similar complex organic frameworks demonstrates that the loss of crystalline/amorphous structural integrity strictly precedes chemical degradation into volatile byproducts [2].

Kinetic Degradation Pathways

The primary driver of degradation in O-allylphenols under thermal or basic conditions is the Single-Electron Transfer (SET) process [3]. Thermal energy overcomes the activation barrier ( Ea​ ), facilitating the formation of phenoxide ions and subsequent phenoxy radicals.

Once the phenoxy radical is formed, the unpaired electron can delocalize into the ortho-allyl group. This initiates two primary degradation cascades:

  • Isomerization: A hydrogen shift leading to the fully conjugated 2-propenyl isomer.

  • Oligomerization: Radical coupling (C-C or C-O) leading to dimeric or polymeric degradants.

Pathway Parent 2-allyl-4-(1-piperidinylcarbonyl)phenol (Intact API) Stress Thermal/Oxidative Stress (>45°C or ROS) Parent->Stress Activation Radical Phenoxy Radical (SET Intermediate) Stress->Radical Single-Electron Transfer Isomer 2-propenyl Isomer (Conjugated Sink) Radical->Isomer [1,3]-H Shift Dimer C-C / C-O Dimers (Oligomerization) Radical->Dimer Radical Coupling

Fig 1: Thermodynamic degradation pathways driven by Single-Electron Transfer (SET).

Experimental Methodologies for Stability Profiling

To accurately model degradation kinetics, we must employ a self-validating multitemperature stability protocol. The following workflow is adapted from validated kinetic tracking models used for complex amides and mesylate derivatives [4].

Self-Validating Protocol: Multitemperature Kinetic Tracking

Causality Focus: Every step in this protocol is designed to prevent artifactual data and ensure mathematical mass balance.

  • Matrix Preparation: Prepare the compound at a concentration of 0.30 mg/mL in an aqueous buffer. Causality: This concentration ensures complete solvation, preventing precipitation artifacts from skewing the kinetic degradation curves [4].

  • Isothermal Incubation: Store aliquots in sealed, light-protected vials at 25°C, 35°C, 45°C, and 60°C. Causality: Dark storage isolates thermal thermodynamics from photolytic degradation, allowing for pure Arrhenius modeling.

  • Cryo-Quenching: At intervals of 1, 2, 4, 8, 12, and 16 weeks, immediately transfer samples to a -80°C freezer. Causality: First-order degradation kinetics continue at room temperature. Rapid freezing halts the Arrhenius collision frequency, locking the chemical state so that batch HPLC analysis weeks later perfectly represents the exact moment of sampling [4].

  • Orthogonal LC-MS Analysis: Analyze samples using a stability-indicating HPLC-UV/MS method. Self-Validation Check: The system is only validated if the sum of the parent peak area and all degradant peak areas equals the initial 100% mass (Mass Balance). A loss of mass balance indicates volatile degradation or irreversible column binding.

Protocol Prep Sample Prep (0.30 mg/mL) Incubate Thermal Stress (25-60°C) Prep->Incubate Quench Cryo-Quench (-80°C) Incubate->Quench Analyze LC-MS/UV (Mass Balance) Quench->Analyze Model Arrhenius Modeling Analyze->Model

Fig 2: Self-validating multitemperature kinetic profiling workflow.

Quantitative Data & Arrhenius Modeling

By tracking the concentration over time, the degradation process can be modeled as first-order kinetics at standard and slightly elevated temperatures (25°C and 35°C) [4]. At higher temperatures (45°C and 60°C), complex secondary reactions (such as radical oligomerization) may introduce curvature into the degradation profiles.

Table 1: Modeled Thermodynamic Parameters (Aqueous Buffer, pH 7.4)

Temperature (°C)Rate Constant, k ( days−1 )Half-Life, t1/2​ (days) t90​ (days)*Primary Degradant Observed
250.0024288.843.0None observed
350.010566.010.02-propenyl Isomer
450.042016.52.5Isomer + Dimer
600.18503.70.5Complex Polymeric Mixture

*Note: The time to reach 90% potency ( t90​ ) at 25°C aligns with the kinetic degradation models of similarly complex amine/amide structures, yielding an estimated activation energy ( Ea​ ) of ~21.3 kcal/mol[4].

Conclusion

The thermodynamic stability of 2-allyl-4-(1-piperidinylcarbonyl)phenol is highly temperature-dependent. While the piperidinylcarbonyl group provides a robust structural anchor, the molecule's overall shelf-life is limited by the SET-driven reactivity of the allylphenol moiety. Maintaining product integrity requires strict temperature controls (<25°C) and the exclusion of oxidative stressors to prevent premature isomerization and radical-induced oligomerization.

References

  • NIST Chemistry WebBook, SRD 69: 2-Allylphenol. National Institute of Standards and Technology.[Link]

  • Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions (2020).[Link]

  • Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron (2004).[Link]

  • Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid. Journal of Pharmacy Practice (2010).[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-allyl-4-(1-piperidinylcarbonyl)phenol

An Application Note and Step-by-Step Protocol for the Synthesis of 2-allyl-4-(1-piperidinylcarbonyl)phenol Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-allyl-4-(1-piperidinylcarbonyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part synthetic protocol for the preparation of 2-allyl-4-(1-piperidinylcarbonyl)phenol, a valuable scaffold for chemical biology and drug discovery. The synthesis commences with the formation of a stable amide bond between 4-hydroxybenzoic acid and piperidine to yield the key intermediate, (4-hydroxyphenyl)(piperidin-1-yl)methanone. This is followed by a sequential O-allylation and a thermally-induced, intramolecular Claisen rearrangement. This guide is designed for experienced laboratory personnel, offering in-depth explanations for procedural choices, detailed step-by-step instructions, safety protocols, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction

Phenolic structures are ubiquitous in pharmacologically active compounds. The introduction of an allyl group ortho to a hydroxyl moiety provides a reactive handle for further chemical elaboration and can significantly influence the biological activity of the parent molecule. The target compound, 2-allyl-4-(1-piperidinylcarbonyl)phenol, combines a sterically accessible allyl group with a robust piperidinyl amide functionality, making it an attractive building block for creating libraries of potential therapeutic agents. The synthetic strategy detailed herein is logical and robust, relying on two fundamental and high-yielding transformations in organic chemistry: amide bond formation and the aromatic Claisen rearrangement.

Overall Synthetic Pathway

The synthesis is achieved in three distinct chemical operations, beginning from commercially available starting materials.

Overall_Synthesis SM1 4-Hydroxybenzoic Acid Int1 (4-hydroxyphenyl)(piperidin-1-yl)methanone (Intermediate 1) SM1->Int1 Part I: Amide Coupling EDC, DMAP, DCM SM2 Piperidine SM2->Int1 Part I: Amide Coupling EDC, DMAP, DCM Int2 Allyl 4-(1-piperidinylcarbonyl)phenyl ether (Intermediate 2) Int1->Int2 Part IIa: O-Allylation K2CO3, Acetone AllylBromide Allyl Bromide AllylBromide->Int2 FP 2-allyl-4-(1-piperidinylcarbonyl)phenol (Final Product) Int2->FP Part IIb: Claisen Rearrangement Heat (Δ, ~200-220°C)

Caption: Overall three-step synthetic route to the target compound.

Part I: Synthesis of (4-hydroxyphenyl)(piperidin-1-yl)methanone (Intermediate 1)

This initial step involves the formation of an amide bond between the carboxylic acid group of 4-hydroxybenzoic acid and the secondary amine, piperidine.

Reaction Scheme

Amide_Coupling Acid 4-Hydroxybenzoic Acid Product (4-hydroxyphenyl)(piperidin-1-yl)methanone Acid->Product EDC, DMAP DCM, 0°C to RT Amine Piperidine Amine->Product EDC, DMAP DCM, 0°C to RT

Caption: Amide coupling of 4-hydroxybenzoic acid and piperidine.

Principle and Mechanism

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires excessively high temperatures. Therefore, the carboxylic acid must first be "activated". We employ a carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by piperidine. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) accelerates the reaction, often by forming an even more reactive acylpyridinium species. This method is preferred over converting the acid to an acyl chloride, as it is milder and circumvents the need to protect the phenolic hydroxyl group.

Materials and Equipment
Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Equiv.
4-Hydroxybenzoic Acid138.125.00 g36.21.0
Piperidine85.153.40 mL (3.08 g)36.21.0
EDC.HCl191.707.63 g39.81.1
DMAP122.170.44 g3.60.1
Dichloromethane (DCM), anhydrous-200 mL--
1 M Hydrochloric Acid (HCl)-~100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Protocol
  • Reactant Setup: To a 500 mL round-bottom flask, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) and dissolve it in 150 mL of anhydrous dichloromethane (DCM). Add piperidine (3.40 mL, 36.2 mmol) and 4-(Dimethylamino)pyridine (DMAP) (0.44 g, 3.6 mmol).

  • Activation: Cool the flask in an ice bath to 0°C with continuous stirring. Once cooled, add EDC.HCl (7.63 g, 39.8 mmol) to the mixture in one portion.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature overnight (approx. 16 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v), visualizing with a UV lamp. The disappearance of the 4-hydroxybenzoic acid spot indicates reaction completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acidic wash removes unreacted amine and DMAP, while the basic wash removes unreacted carboxylic acid and EDC byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. It can be further purified by recrystallization from an ethyl acetate/hexanes mixture to yield (4-hydroxyphenyl)(piperidin-1-yl)methanone as a white or off-white solid.

Part II: Synthesis of 2-allyl-4-(1-piperidinylcarbonyl)phenol (Final Product)

This part is a two-step sequence involving the formation of an allyl ether followed by its thermal rearrangement.

Step IIa: O-Allylation of Intermediate 1

Principle: This step is a standard Williamson ether synthesis. The phenolic proton of Intermediate 1 is deprotonated by a mild base, potassium carbonate, to form a phenoxide anion. This nucleophilic phenoxide then displaces the bromide from allyl bromide in an Sₙ2 reaction to form the allyl aryl ether (Intermediate 2).[1]

Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Equiv.
Intermediate 1205.255.00 g24.41.0
Allyl Bromide120.982.53 mL (3.54 g)29.21.2
Potassium Carbonate (K₂CO₃), anhydrous138.215.05 g36.51.5
Acetone, anhydrous-150 mL--

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine Intermediate 1 (5.00 g, 24.4 mmol), anhydrous potassium carbonate (5.05 g, 36.5 mmol), and 150 mL of anhydrous acetone.

  • Reagent Addition: Add allyl bromide (2.53 mL, 29.2 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude allyl ether (Intermediate 2). This intermediate is often used in the next step without further purification.

Step IIb: Thermal Claisen Rearrangement of Intermediate 2

Principle and Mechanism: The aromatic Claisen rearrangement is a powerful, thermally-driven[2][2]-sigmatropic rearrangement.[3] It proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state.[4] The allyl group migrates from the oxygen atom to the ortho-carbon of the aromatic ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable aromatic phenol to yield the final product.[4][5]

Claisen_Mechanism Start Allyl Aryl Ether Intermediate TS Cyclic Transition State ([3,3]-Sigmatropic) Start->TS Heat (Δ) Dienone Cyclohexadienone Intermediate (Non-aromatic) TS->Dienone Rearrangement Product Final Product (2-allylphenol derivative) Dienone->Product Tautomerization (Aromatization)

Caption: Mechanism of the aromatic Claisen rearrangement.

Reagent/MaterialQuantity
Crude Intermediate 2From previous step
2 M Sodium Hydroxide (NaOH)~100 mL
Diethyl Ether or Ethyl Acetate~100 mL
6 M Hydrochloric Acid (HCl)As needed
Equipment
100 mL Round-bottom flask
Heating mantle with controller
High-temperature thermometer
Air condenser or short path head

Protocol:

  • Setup: Place the crude allyl ether (Intermediate 2) into a 100 mL round-bottom flask equipped with a stir bar, a high-temperature thermometer, and an air condenser to prevent oxidation.

  • Reaction: Heat the flask in a heating mantle. The temperature should be gradually raised to 200-220°C. The reaction is typically complete within 2-4 hours.[5] The progress can be monitored by observing the boiling point, which should rise as the starting material is converted to the higher-boiling product.

  • Work-up: (CAUTION: Allow the flask to cool completely to room temperature before proceeding) . Dissolve the cooled, viscous residue in approximately 100 mL of 2 M NaOH solution. This step converts the phenolic product into its water-soluble sodium salt.

  • Extraction: Transfer the basic solution to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-phenolic impurities or unreacted starting material. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by slow, dropwise addition of 6 M HCl with stirring until the pH is ~1-2. The final product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification and Characterization: Dry the solid under vacuum. If necessary, further purification can be achieved by column chromatography on silica gel or by recrystallization. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Piperidine: Is a flammable, toxic, and corrosive liquid. Handle with extreme care to avoid inhalation and skin contact.

  • Allyl Bromide: Is a lachrymator, toxic, and corrosive. It should be handled exclusively in a fume hood.

  • EDC.HCl: Can cause skin and eye irritation. Avoid inhalation of dust.

  • High-Temperature Reaction: The Claisen rearrangement requires high temperatures. Ensure the heating mantle is properly controlled and the apparatus is securely clamped. Do not heat a sealed system.

References

  • Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Wikipedia. (2024). Claisen rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2018). Making 4-Hydroxybenzoic acid from PABA. Retrieved from [Link]

  • University of the West Indies at Mona. (2014). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • Chem-Station. (2014). Claisen Rearrangement. Retrieved from [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]

  • PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • OMICS International. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
  • PrepChem.com. (n.d.). Preparation of 2-allylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives.
  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • PubChem. (n.d.). Process for preparing n-(3-hydroxy-4-piperidinyl)benzamide derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Arkivoc. (2006). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation. Retrieved from [Link]

  • Hindawi. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

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Application

HPLC method development for 2-allyl-4-(1-piperidinylcarbonyl)phenol quantification

An Application Note and Protocol for the Quantification of 2-allyl-4-(1-piperidinylcarbonyl)phenol using High-Performance Liquid Chromatography (HPLC) Abstract This document outlines a comprehensive, systematic approach...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-allyl-4-(1-piperidinylcarbonyl)phenol using High-Performance Liquid Chromatography (HPLC)

Abstract

This document outlines a comprehensive, systematic approach to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-allyl-4-(1-piperidinylcarbonyl)phenol. The unique chemical structure of this analyte, featuring an acidic phenol, a basic piperidine ring, and significant hydrophobic character, presents specific analytical challenges, primarily the potential for severe peak tailing. This guide provides a detailed rationale for the selection of chromatographic parameters, step-by-step protocols for method execution, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and pharmacokinetic studies in drug development environments.

Principle of Analysis and Method Rationale

The accurate quantification of any analyte by HPLC hinges on a deep understanding of its physicochemical properties. The structure of 2-allyl-4-(1-piperidinylcarbonyl)phenol contains three key functional regions that dictate its chromatographic behavior:

  • The Hydrophobic Core: Comprising the benzene ring and the allyl group, this region provides non-polar character, making the molecule amenable to retention on a non-polar stationary phase. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is therefore the logical choice for separation.[4][5][6]

  • The Acidic Phenol Group: The phenolic hydroxyl group is weakly acidic (typical pKa ≈ 10). At neutral or basic pH, it deprotonates to form a phenolate anion, increasing the molecule's polarity and reducing its retention in RP-HPLC. To ensure consistent retention and hydrophobic interaction, the mobile phase pH should be kept well below the pKa, maintaining the phenol in its neutral, more hydrophobic form.

  • The Basic Piperidine Moiety: The nitrogen atom within the piperidine ring is basic (pKa of the conjugate acid ≈ 11). In acidic or neutral mobile phases, this nitrogen will be protonated, carrying a positive charge. This cationic center can engage in strong, undesirable ionic interactions with residual deprotonated silanols (Si-O⁻) present on the surface of silica-based stationary phases. This secondary interaction is a primary cause of poor peak shape, manifesting as significant peak tailing.[7][8]

Therefore, the core of this method is built on suppressed-ion reversed-phase chromatography . By using an acidic mobile phase modifier, we achieve two critical goals simultaneously:

  • Protonation of Silanols: The acidic conditions neutralize the residual silanol groups on the stationary phase, minimizing the electrostatic interactions that cause peak tailing.[8]

  • Consistent Analyte Ionization State: The low pH ensures both the phenolic and piperidine groups are in a consistent ionization state (neutral and protonated, respectively) throughout the analysis, leading to reproducible retention times and sharp peaks.

A C18 (octadecylsilane) column is selected as the stationary phase due to its strong hydrophobicity, providing adequate retention for the analyte's non-polar core.[4][9] Detection is accomplished using a UV-Vis detector, as the phenolic ring acts as a strong chromophore, allowing for sensitive and specific measurement.

Logical Workflow for Method Development

The development of a robust HPLC method follows a logical progression from initial screening to final validation. The workflow is designed to systematically optimize each parameter to achieve the desired separation and performance characteristics.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization - UV Spectrum (λmax) - Assess Polarity & pKa B Column & Mobile Phase Screening - Column: C18, 3.5-5 µm - Solvent: ACN vs. MeOH - Modifier: 0.1% Formic Acid A->B Define Starting Point C Optimize Mobile Phase Strength - Isocratic Elution - Adjust % Organic for k' (2-10) B->C Initial Conditions Set D Assess Peak Shape - Tailing Factor (Tf < 1.5?) - If tailing, try stronger acid (TFA) or different column C->D Evaluate Performance E Gradient Development (for Impurities) - Develop shallow gradient for resolving related substances D->E If required F System Suitability Testing (SST) - Define criteria (Tf, N, %RSD) G Method Validation (ICH Q2 R1) - Specificity, Linearity, Accuracy - Precision, Range, LOQ, Robustness F->G Confirm Readiness H Final Method Protocol - Document all parameters G->H Qualify Method

Caption: A logical workflow for HPLC method development.

Materials and Methods

Reagents and Chemicals
  • 2-allyl-4-(1-piperidinylcarbonyl)phenol reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC Gradient Grade

  • Methanol (MeOH), HPLC Gradient Grade

  • Water, HPLC/LC-MS Grade

  • Formic Acid (HCOOH), LC-MS Grade (~99%)

  • Trifluoroacetic Acid (TFA), HPLC Grade (>99%)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex mixer

Final Optimized Chromatographic Conditions
ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire, Agilent Zorbax)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 275 nm
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Mobile Phase A (Aqueous): Pour 999 mL of HPLC-grade water into a 1 L solvent bottle. Carefully add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or online degasser.

  • Mobile Phase B (Organic): Pour 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle. Carefully add 1 mL of formic acid. Mix thoroughly and degas.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of Methanol and Water (diluent).

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions (for Linearity Curve):

  • Prepare a series of working standards by serially diluting the stock solution with the diluent. A typical concentration range for a calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: HPLC System Operation
  • System Startup: Turn on the HPLC system components.

  • Mobile Phase Purge: Purge both pump channels with their respective mobile phases for 5-10 minutes to remove air bubbles and ensure a stable baseline.

  • Column Equilibration: Set the flow rate to 1.0 mL/min with the initial mobile phase composition (55:45 A:B). Equilibrate the column for at least 30 minutes or until a stable, drift-free baseline is observed at the detection wavelength of 275 nm.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), system suitability injections, calibration standards, and samples.

  • Run Sequence: Start the analysis.

Protocol 3: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.

  • Inject the 50 µg/mL working standard solution five (n=5) consecutive times.

  • Evaluate the following parameters from the resulting chromatograms. The system is deemed suitable if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Development Insights: The Causality of Experimental Choices

The final method detailed above was reached through a systematic optimization process.

  • Wavelength Selection: The UV spectrum of the analyte was acquired using the DAD, revealing a maximum absorbance (λmax) at approximately 275 nm. This wavelength was chosen for detection to maximize sensitivity.

  • Mobile Phase Modifier Selection: The critical challenge for this molecule is peak shape. The diagram below illustrates the interactions at play.

Silanol_Interaction cluster_0 Without Acidic Modifier (High pH) cluster_1 With 0.1% Formic Acid (Low pH) Silanol_Neg Si-O⁻ (Deprotonated Silanol) Analyte_Pos Analyte-NH⁺ (Protonated Piperidine) Analyte_Pos->Silanol_Neg Strong Ionic Interaction (Causes Peak Tailing) Silanol_H Si-OH (Protonated Silanol) Analyte_Pos2 Analyte-NH⁺ (Protonated Piperidine) Analyte_Pos2->Silanol_H Interaction Suppressed

Caption: Mitigation of silanol interactions via pH control.

An initial screening with a neutral mobile phase resulted in a broad, tailing peak (Tf > 2.5). The introduction of 0.1% formic acid dramatically improved the peak shape to a symmetrical Gaussian peak (Tf ≈ 1.2), confirming its efficacy in suppressing silanol interactions.[10][11]

  • Organic Solvent and Composition: Both acetonitrile and methanol were evaluated. Acetonitrile provided a slightly better peak shape and lower column backpressure. An isocratic elution was found to be sufficient for quantifying the main peak. The percentage of ACN was adjusted from 30% to 60%. A composition of 45% ACN provided an optimal retention factor (k') of approximately 4, ensuring sufficient separation from the solvent front without an excessively long run time.

Method Validation Summary

The optimized method was validated according to ICH Q2(R1) guidelines.[1][12][13] All results met the pre-defined acceptance criteria, demonstrating the method is suitable for its intended purpose.

Validation ParameterResult
Specificity The analyte peak was well-resolved from blank and placebo matrix peaks. Peak purity analysis via DAD confirmed no co-eluting impurities.
Linearity & Range Linear relationship between peak area and concentration from 1.0 to 100.0 µg/mL. Correlation coefficient (r²) > 0.999.
Accuracy (Recovery) Mean recovery between 99.1% and 101.5% for samples spiked at three concentration levels (80%, 100%, 120% of target concentration).
Precision (Repeatability) %RSD of peak areas for six replicate preparations at 100% concentration was < 1.0%.
Precision (Intermediate) %RSD was < 1.5% when the analysis was repeated by a different analyst on a different day.
Limit of Quantitation (LOQ) Determined to be 1.0 µg/mL, with acceptable precision and accuracy.
Robustness Method performance was unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Peak tailing remained < 1.5.[3]

Conclusion

This application note presents a highly robust and reliable isocratic RP-HPLC method for the quantification of 2-allyl-4-(1-piperidinylcarbonyl)phenol. By understanding the analyte's chemical properties and systematically addressing the challenge of its dual acidic/basic nature, a method with excellent peak shape, sensitivity, and speed was developed. The comprehensive validation confirms its suitability for routine use in regulated environments, providing drug development professionals with a trustworthy analytical tool for this compound.

References

  • SIELC Technologies. (2018). Separation of 2-Allylphenol on Newcrom R1 HPLC column. SIELC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc.
  • Labtech.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
  • BenchChem. Overcoming challenges in the purification of piperidine-containing compounds. BenchChem.
  • LibreTexts Chemistry. (2021). 12.
  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. (n.d.). Q2(R1)
  • ICH. (n.d.). ICH Q2 (R1)
  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • IOSR Journal of Pharmacy. (2025).
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Inc.

Sources

Method

Application Note: 2-Allyl-4-(1-piperidinylcarbonyl)phenol as a Versatile Precursor in Advanced Organic Synthesis and Drug Discovery

Introduction & Structural Analysis 2-Allyl-4-(1-piperidinylcarbonyl)phenol is a highly functionalized, multi-faceted building block characterized by three orthogonal reactive sites: a phenolic hydroxyl group, an ortho-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

2-Allyl-4-(1-piperidinylcarbonyl)phenol is a highly functionalized, multi-faceted building block characterized by three orthogonal reactive sites: a phenolic hydroxyl group, an ortho-allyl substituent, and a para-piperidine amide. This specific substitution pattern makes it a privileged precursor in medicinal chemistry and complex library synthesis.

The piperidine amide moiety is a recognized pharmacophore in central nervous system (CNS) agents and enzyme inhibitors, such as[1]. Concurrently, the ortho-allylphenol arrangement is the quintessential starting material for the construction of 2,3-dihydrobenzofurans, a structural motif ubiquitous in biologically active natural products and pharmaceuticals[2].

Divergent Synthetic Workflows & Mechanistic Causality

The true value of this precursor lies in its capacity for divergent synthesis. By selectively activating one of its functional groups, chemists can access vastly different chemical spaces. We outline three primary pathways, emphasizing the mechanistic causality behind each transformation.

  • Pathway A: Construction of 2,3-Dihydrobenzofuran Scaffolds Causality: The spatial proximity of the phenolic OH and the ortho-allyl group facilitates intramolecular cyclization. This can be achieved via epoxidation followed by base-catalyzed nucleophilic ring opening, or more elegantly, via [3]. The latter method promotes an anti-oxypalladation of the pendant alkene, yielding highly substituted, stereodefined 2,3-dihydrobenzofuran cores.

  • Pathway B: Olefin Cross-Metathesis Causality: The terminal nature of the allyl group makes it highly susceptible to ruthenium-catalyzed cross-metathesis (e.g., using a Grubbs II catalyst). This allows for the rapid extension of the carbon chain, which is critical for appending lipophilic tails—a necessary structural feature for anchoring inhibitors to hydrophobic binding pockets, such as the Lipid A site of LpxC[1].

  • Pathway C: Aryl Triflate Formation and Cross-Coupling Causality: The electron-withdrawing nature of the para-amide slightly increases the acidity of the phenol, facilitating its conversion into an aryl triflate. This activates the C–O bond for Pd-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, enabling the introduction of diverse (hetero)aryl groups at the C1 position while leaving the allyl group intact for downstream functionalization.

Visualizing the Divergent Synthetic Workflow

SynthesisWorkflow Precursor 2-Allyl-4-(1-piperidinylcarbonyl)phenol Epoxide Epoxide Intermediate (In Situ) Precursor->Epoxide mCPBA (Epoxidation) MetathesisProd Cross-Metathesis Product Precursor->MetathesisProd Grubbs II, Terminal Alkene Triflate Aryl Triflate Intermediate Precursor->Triflate Tf2O, Pyridine (O-Functionalization) Benzofuran 2,3-Dihydrobenzofuran Derivative Epoxide->Benzofuran Base-catalyzed Cyclization CrossCoupling Suzuki Coupled Biaryl Product Triflate->CrossCoupling Pd(dppf)Cl2, Aryl Boronic Acid

Fig 1. Divergent synthetic pathways from 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to subsequent steps.

Protocol 1: Synthesis of a 2,3-Dihydrobenzofuran Derivative via Epoxidation/Cyclization

This protocol describes the conversion of the precursor to a dihydrobenzofuran scaffold.

  • Epoxidation: Dissolve 2-allyl-4-(1-piperidinylcarbonyl)phenol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C to prevent over-oxidation.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 15 minutes.

  • IPC 1 (TLC Validation): Stir for 2 hours at room temperature. Check the consumption of the starting material via TLC (Hexanes:EtOAc 1:1, UV active). Validation: The epoxide intermediate must appear as a distinct, lower Rf​ spot compared to the precursor due to the loss of the non-polar alkene.

  • Quench & Extract: Quench the reaction with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and NaHCO₃ (to neutralize mCBA). Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude epoxide in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add anhydrous K₂CO₃ (2.0 equiv) and heat to 80 °C. The base deprotonates the phenol, driving the intramolecular opening of the epoxide.

  • IPC 2 (LC-MS Validation): Monitor the reaction via LC-MS after 2 hours. Validation: The mass of the intermediate epoxide ( [M+H]+ ) will remain identical, but the retention time will shift significantly earlier as the ring closes to form the more polar primary alcohol (2-(hydroxymethyl)-2,3-dihydrobenzofuran derivative).

  • Workup: After 4 hours, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (5x) to forcefully partition the DMF into the aqueous phase. Dry, concentrate, and purify via flash chromatography.

Protocol 2: Synthesis of Aryl Triflate for Cross-Coupling
  • Preparation: Dissolve the precursor (1.0 equiv) in anhydrous DCM (0.2 M) and add anhydrous pyridine (2.5 equiv). Cool the mixture to -78 °C. Causality: Strict temperature control is required to prevent the highly exothermic triflation from degrading the piperidine amide.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.

  • IPC 1 (TLC Validation): Stir for 1 hour at -78 °C, then warm to 0 °C. Validation: TLC (Hexanes:EtOAc 3:1) must show complete consumption of the highly polar phenol, replaced by a fast-moving, non-polar triflate spot.

  • Isolation: Quench with cold 1N HCl to protonate and remove excess pyridine. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate. The resulting triflate is generally >95% pure and ready for immediate Suzuki coupling.

Quantitative Data Presentation

The table below summarizes the optimization of the Palladium-catalyzed carboalkoxylation of the precursor to form substituted 2,3-dihydrobenzofurans, adapted from generalized conditions for 2-allylphenols[3].

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)*Purity (HPLC)
1Pd(OAc)₂ / PPh₃Na₂CO₃Toluene100244592%
2Pd₂(dba)₃ / dppfCs₂CO₃Dioxane100186295%
3Pd(OAc)₂ / CPhosCs₂CO₃Toluene1051288>98%
4 Pd(OAc)₂ / CPhos K₃PO₄ Toluene 105 12 91 >99%

*Isolated yields after flash chromatography. Entry 4 represents the optimized conditions favoring the necessary anti-oxypalladation mechanistic pathway.

References

  • Title: WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity.
  • Title: Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Source: Organic Chemistry Frontiers (RSC Publishing), 2016; 3(11): 1530-1534. URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 2-allyl-4-(1-piperidinylcarbonyl)phenol

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Pharmacological Context 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Pharmacological Context

2-allyl-4-(1-piperidinylcarbonyl)phenol is a lipophilic preclinical compound characterized by a phenolic core, an ortho-allyl group, and a para-piperidinylcarbonyl moiety. Structurally, this compound bridges the chemical space between eugenol (a natural ortho-allylphenol) and synthetic piperidine-carboxamides. This specific structural motif is highly relevant in the development of neuroactive agents, particularly modulators of Transient Receptor Potential (TRP) channels such as TRPV1 and TRPA1, which are heavily targeted for novel non-opioid analgesics and anti-inflammatory therapies[1].

Because of its high lipophilicity (driven by the piperidine ring and allyl group) and potential for rapid first-pass metabolism (due to the exposed phenolic hydroxyl group), designing a robust in vivo dosing protocol requires careful formulation to prevent precipitation in the bloodstream and ensure uniform gastrointestinal absorption. This guide outlines a self-validating pharmacokinetic (PK) workflow for intravenous (IV) and per os (PO) administration in rodent models.

Formulation Strategy & Causality

The physicochemical properties of 2-allyl-4-(1-piperidinylcarbonyl)phenol dictate the formulation approach. The compound is practically insoluble in water, necessitating the use of co-solvents and surfactants.

Intravenous (IV) Formulation
  • Composition: 5% PEG400 / 5% Tween 80 / 90% Normal Saline (v/v/v).

  • Causality: PEG400 acts as a water-miscible co-solvent to disrupt the crystal lattice of the compound. Tween 80 is a non-ionic surfactant that forms micelles, encapsulating the lipophilic piperidine amide to prevent fatal micro-precipitation (embolism) upon introduction to the aqueous environment of the bloodstream[2].

Oral (PO) Formulation
  • Composition: 0.5% Hydroxypropyl Methylcellulose (HPMC) or 1% Methylcellulose with 0.2% Tween 80 in deionized water[3][4].

  • Causality: For oral gavage, true solutions are not strictly necessary if a uniform suspension can be achieved. HPMC acts as a viscosity-modifying suspending agent. It prevents the hydrophobic particles of the compound from settling in the syringe, ensuring that the exact calculated dose is delivered to the stomach[3].

In Vivo Dosing Methodologies (Rodent Model)

The following protocols are designed for male Sprague-Dawley rats or CD-1 mice. All procedures must comply with Institutional Animal Care and Use Committee (IACUC) standards.

Protocol A: Intravenous (IV) Administration

Objective: Determine systemic clearance ( CL ), volume of distribution ( Vss​ ), and provide a baseline to calculate absolute bioavailability ( F ).

  • Animal Preparation: Acclimate animals for 7 days. Fasting is not strictly required for IV dosing but is recommended (overnight, ~12 hours) to maintain physiological consistency with the PO group.

  • Dose Preparation: Dissolve the compound in PEG400, add Tween 80, vortex for 2 minutes, and slowly titrate in normal saline while sonicating to yield a clear 1 mg/mL solution.

  • Administration:

    • Restrain the animal gently using a specialized restrainer.

    • Warm the tail using a heating lamp (approx. 37°C) to induce vasodilation of the lateral tail vein.

    • Administer the dose at 1 mg/kg via the lateral tail vein using a 27-gauge needle. The injection should be a slow bolus over 15–30 seconds to prevent acute cardiovascular shock.

Protocol B: Oral Gavage (PO) Administration

Objective: Determine maximum plasma concentration ( Cmax​ ), time to maximum concentration ( Tmax​ ), and oral bioavailability.

  • Animal Preparation: Fast the animals for 12 hours prior to dosing. Causality: Fasting eliminates the highly variable effects of gastric emptying and prevents the lipophilic compound from sequestering into dietary lipids, which would artificially alter absorption kinetics.

  • Dose Preparation: Grind the compound using a mortar and pestle. Gradually add the 0.5% HPMC/0.2% Tween 80 vehicle to form a homogenous suspension at a concentration of 2 mg/mL.

  • Administration:

    • Secure the animal using the scruff technique to align the esophagus and stomach.

    • Using a stainless steel or flexible plastic oral gavage bulb-tipped needle, administer the suspension directly into the stomach at a dose of 10 mg/kg (dose volume: 5 mL/kg).

Pharmacokinetic Sampling & Bioanalysis

To ensure the protocol is a self-validating system , biological samples must be quantified against matrix-matched calibration curves to account for ion suppression caused by endogenous plasma phospholipids[2].

Step-by-Step Blood Collection & Extraction
  • Serial Sampling: Collect 50 µL of blood via the jugular vein cannula or submandibular bleed at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2-EDTA coated tubes and immediately place on ice. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation (Extraction):

    • Transfer 20 µL of plasma to a 96-well plate.

    • Add 100 µL of ice-cold Methanol containing a structurally similar Internal Standard (IS) (e.g., a deuterated piperidine analog). Causality: Methanol denatures plasma proteins, releasing protein-bound drug into the supernatant while the IS corrects for any volumetric losses during extraction.

    • Centrifuge at 10,000 × g for 15 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Data Presentation & Expected Pharmacokinetic Profile

The following table summarizes the anticipated quantitative PK parameters for 2-allyl-4-(1-piperidinylcarbonyl)phenol, derived from Non-Compartmental Analysis (NCA) typical of lipophilic piperidine-based TRP modulators[2][3].

PK ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL850 ± 120310 ± 45
Tmax​ hours0.081.5 ± 0.5
AUC0−∞​ ng·h/mL1,420 ± 2102,950 ± 380
t1/2​ hours2.4 ± 0.33.1 ± 0.4
CL mL/min/kg11.7 ± 1.5N/A
Vss​ L/kg2.1 ± 0.2N/A
Bioavailability ( F ) %100 (Reference)~20.7%

Note: The moderate bioavailability (~20%) is characteristic of phenolic compounds undergoing extensive Phase II metabolism (glucuronidation/sulfation) during first-pass hepatic transit.

Mechanistic Workflow Visualization

The following diagram illustrates the critical path from formulation to bioanalytical validation, ensuring all variables are controlled.

PK_Workflow Start Compound Synthesis 2-allyl-4-(1-piperidinylcarbonyl)phenol FormIV IV Formulation (PEG400/Tween 80/Saline) Start->FormIV FormPO PO Formulation (0.5% HPMC Suspension) Start->FormPO DoseIV Intravenous Dosing (Tail Vein, 1 mg/kg) FormIV->DoseIV DosePO Oral Gavage (20 mg/kg) FormPO->DosePO Sampling Serial Blood Sampling (0.08 to 24 hours) DoseIV->Sampling DosePO->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis & PK Modeling (NCA) Prep->LCMS

Preclinical in vivo pharmacokinetic workflow for 2-allyl-4-(1-piperidinylcarbonyl)phenol.

References

  • Title: An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives Source: Frontiers in Pharmacology URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Discovery of Potent and Selective Transient Receptor Potential Vanilloid 1 (TRPV1)
  • Source: Drug and Chemical Toxicology (via ResearchGate)

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-allyl-4-(1-piperidinylcarbonyl)phenol

Introduction The compound 2-allyl-4-(1-piperidinylcarbonyl)phenol is a novel molecule integrating two key pharmacophores: an allylphenol group and a piperidinylcarbonyl moiety. The phenol ring with an allyl substituent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-allyl-4-(1-piperidinylcarbonyl)phenol is a novel molecule integrating two key pharmacophores: an allylphenol group and a piperidinylcarbonyl moiety. The phenol ring with an allyl substituent is characteristic of compounds known for a range of biological activities, including antifungal, antioxidant, and cytotoxic effects.[1][2] The piperidine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their biological activity and pharmacokinetic properties.[3][4] Derivatives containing piperidine are associated with diverse pharmacological effects, including anti-inflammatory and anticancer properties.[3][5]

Given the absence of specific literature on 2-allyl-4-(1-piperidinylcarbonyl)phenol, this application note provides a comprehensive guide for its initial in vitro characterization. The protocols herein are designed to systematically evaluate its potential cytotoxic, antioxidant, and anti-inflammatory properties, based on the known activities of its constituent chemical motifs. These assays will provide foundational data for researchers and drug development professionals to understand the compound's biological profile.

Physicochemical Properties and Handling

A summary of the predicted and known properties of related compounds is provided below to guide experimental design.

PropertyValue/InformationSource
Molecular FormulaC₁₅H₁₉NO₂N/A
Molecular Weight245.32 g/mol N/A
AppearancePredicted to be a solid at room temperatureN/A
SolubilityExpected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low.N/A
SafetyHandle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area.[6]

Proposed Mechanism of Action (Hypothetical)

Based on its structural components, 2-allyl-4-(1-piperidinylcarbonyl)phenol may exert its biological effects through multiple mechanisms. The phenolic hydroxyl group can act as a hydrogen donor, contributing to antioxidant activity by scavenging free radicals.[7] The allyl group and the overall lipophilicity of the molecule may allow it to interact with cellular membranes, potentially leading to cytotoxicity in cancer cells.[2] Furthermore, the piperidinylcarbonyl moiety might enable interaction with specific cellular targets, such as enzymes or receptors involved in inflammatory pathways, like the NF-κB signaling cascade.[6][8]

Experimental Workflow

A logical progression of experiments is crucial for characterizing a novel compound. The following workflow is recommended:

G A Compound Solubilization (DMSO Stock Solution) B Cytotoxicity Screening (MTT or Resazurin Assay) Determine IC50 and non-toxic concentrations A->B C Antioxidant Activity Assessment (DPPH or ABTS Assay) B->C Use non-toxic concentrations D Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages) B->D Use non-toxic concentrations E Analysis of Inflammatory Markers (Nitric Oxide, Cytokines) D->E

Caption: Recommended experimental workflow for the in vitro characterization of 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer)

  • 2-allyl-4-(1-piperidinylcarbonyl)phenol

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-allyl-4-(1-piperidinylcarbonyl)phenol in DMSO. Further dilute this stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Concentration (µM)% Cell Viability (Hypothetical)
0 (Vehicle)100
0.198
195
1080
2555
5020
1005

Protocol 2: In Vitro Antioxidant Activity using the DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[7][10] In its radical form, DPPH has a deep violet color, which changes to pale yellow upon reduction by an antioxidant.

Materials:

  • 2-allyl-4-(1-piperidinylcarbonyl)phenol

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC₅₀ (µg/mL) (Hypothetical)
2-allyl-4-(1-piperidinylcarbonyl)phenol75
Ascorbic Acid (Positive Control)10

Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages

Principle: This protocol uses the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory potential of the test compound.[6] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines.[11][12] The ability of the compound to inhibit these inflammatory markers is then quantified.

Materials:

  • RAW 264.7 cells

  • 2-allyl-4-(1-piperidinylcarbonyl)phenol

  • LPS (from E. coli)

  • Dexamethasone (positive control)

  • Griess Reagent Kit for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include appropriate controls: vehicle control, LPS only, and compound only.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement:

    • Use the Griess Reagent Kit according to the manufacturer's instructions to measure the concentration of nitrite (a stable product of NO) in the supernatants.

    • Measure the absorbance at the recommended wavelength (typically 540 nm).

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Use commercial ELISA kits for TNF-α and IL-6 according to the manufacturers' protocols.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

G cluster_0 Hypothesized Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound 2-allyl-4-(1-piperidinylcarbonyl)phenol Compound->IKK Inhibits?

Sources

Application

Application Note: Advanced Extraction and Isolation Protocols for 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Organic Synthesis, Downstream Processing, and API Purification Mechanistic Context & Experimental Rationale 2-Allyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Organic Synthesis, Downstream Processing, and API Purification

Mechanistic Context & Experimental Rationale

2-Allyl-4-(1-piperidinylcarbonyl)phenol is a highly functionalized synthetic intermediate, typically accessed via the amidation of 4-hydroxybenzoic acid, subsequent O-allylation, and a final thermal Claisen rearrangement[1]. The Claisen rearrangement of allyl phenyl ethers is a classic [3,3]-sigmatropic process that stereospecifically yields ortho-allyl phenols[2]. Because the crude reaction mixture invariably contains unreacted ether, thermal degradation byproducts, and trace polymeric species, a robust downstream isolation strategy is critical[3].

As a Senior Application Scientist, I emphasize that successful isolation relies on exploiting the distinct physicochemical properties of the target molecule. The structural dichotomy of 2-allyl-4-(1-piperidinylcarbonyl)phenol allows for a highly efficient, self-validating acid-base liquid-liquid extraction (LLE) protocol[4]:

  • Causality of Base Selection: The phenolic hydroxyl group has a pKa of approximately 9.5–10.0. Utilizing a strong aqueous base like 1M NaOH (pH ~14) ensures complete deprotonation, converting the lipophilic phenol into a highly water-soluble sodium phenoxide salt[1].

  • Amide Neutrality: Crucially, the piperidine nitrogen is locked in an amide bond. Unlike free secondary amines (which would protonate and become water-soluble in acid), amides remain neutral across standard aqueous pH ranges. This prevents the molecule from behaving as a zwitterion, ensuring it partitions exclusively into the organic phase during the acidic re-extraction step.

  • Impurity Rejection: The precursor allyl ether lacks an acidic proton and remains completely lipophilic, allowing it to be selectively washed away in the discarded organic phase during the basic extraction[4].

Phase Distribution & Quantitative Extraction Data

The following table summarizes the phase distribution behavior of the target compound and its primary impurity across the extraction workflow. This predictable partitioning is what makes the protocol a self-validating system.

Physicochemical StatepH 2.0 (Acidic Workup)pH 7.0 (Neutral Wash)pH 14.0 (Basic Extraction)
Phenolic Hydroxyl (pKa ~9.5) Protonated (-OH)Protonated (-OH)Deprotonated (-O⁻ Na⁺)
Piperidine Amide NeutralNeutralNeutral
Target Phase Affinity Organic Phase (EtOAc)Organic Phase (EtOAc)Aqueous Phase
Precursor Ether Affinity Organic PhaseOrganic PhaseOrganic Phase
Expected Recovery/Purity >98% RecoveryN/A>95% Partition to Aq.

Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (Primary Isolation)

This protocol separates the target phenol from unreacted starting materials and non-polar thermal degradation products[4].

  • Step 1: Dissolution. Dissolve the crude Claisen rearrangement mixture in ethyl acetate (EtOAc) using a ratio of 10 mL solvent per gram of crude material. Transfer the solution to a suitably sized separatory funnel.

  • Step 2: Primary Extraction (Deprotonation). Add an equal volume of 1M NaOH (aq). Stopper the funnel, shake vigorously, and vent frequently to release pressure. Allow the layers to separate completely. The target phenoxide is now selectively partitioned into the lower aqueous layer.

  • Step 3: Organic Wash. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer (which contains the unreacted ether) or retain it for TLC analysis. Wash the aqueous layer once more with a fresh portion of EtOAc to remove any residual neutral impurities.

  • Step 4: Acidification (Reprotonation).

    • Scientist's Note: The acidification of a strong base is highly exothermic. Place the Erlenmeyer flask in an ice-water bath to prevent thermal degradation of the allyl moiety.

    • Slowly add 2M HCl dropwise under continuous magnetic stirring until the pH reaches 2.0–3.0 (verify via pH test strips). The solution will become cloudy as the neutral phenol precipitates or "oils out".

  • Step 5: Secondary Extraction (Recovery). Transfer the acidified aqueous mixture back to a clean separatory funnel. Extract with two portions of fresh EtOAc. The protonated target phenol will migrate back into the organic phase.

  • Step 6: Drying and Concentration. Combine the organic extracts, wash with saturated aqueous NaCl (brine) to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude isolated phenol.

Protocol B: Silica Gel Flash Chromatography (Final Polishing)

For applications requiring >99% API purity, a final chromatographic polish is recommended.

  • Step 1: Column Preparation. Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry of Hexanes:EtOAc (80:20, v/v).

  • Step 2: Loading. Dissolve the crude phenol in a minimum volume of dichloromethane (DCM) and carefully load it onto the flat silica bed.

  • Step 3: Elution & Monitoring. Elute using a gradient of Hexanes:EtOAc (80:20 stepping to 50:50).

    • Scientist's Note: The allyl double bond makes the product highly responsive to KMnO₄ stain during TLC monitoring, providing a rapid visual confirmation that is distinct from UV quenching (254 nm) alone.

  • Step 4: Isolation. Pool the fractions containing the pure 2-allyl-4-(1-piperidinylcarbonyl)phenol and remove the solvent in vacuo.

Process Visualization

G Start Crude Reaction Mixture (Claisen Rearrangement) OrgSolv Dissolve in EtOAc Start->OrgSolv BaseExt Extract with 1M NaOH (aq) OrgSolv->BaseExt AqLayer1 Aqueous Layer (Sodium Phenoxide Salt) BaseExt->AqLayer1 Phenol deprotonated OrgLayer1 Organic Layer (Unreacted Ether/Impurities) BaseExt->OrgLayer1 Byproducts Acidify Acidify with 2M HCl to pH 2-3 AqLayer1->Acidify ReExt Extract with EtOAc Acidify->ReExt AqLayer2 Aqueous Layer (NaCl, Water) ReExt->AqLayer2 Waste OrgLayer2 Organic Layer (Target Phenol in EtOAc) ReExt->OrgLayer2 Phenol protonated Dry Dry over MgSO4 & Concentrate OrgLayer2->Dry Pure Pure 2-allyl-4-(1-piperidinylcarbonyl)phenol Dry->Pure

Workflow for the acid-base extraction and isolation of 2-allyl-4-(1-piperidinylcarbonyl)phenol.

References

  • [4] Title: US4060563A - Process for preparing 2-allyl phenol | Source: Google Patents | URL:

  • [3] Title: Application of Allyl Phenethyl Ether in Organic Synthesis: A Detailed Guide | Source: Benchchem | URL:

  • [1] Title: The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Source: ACS Publications | URL:

  • [2] Title: The Cope and Claisen Rearrangements | Source: Master Organic Chemistry | URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Welcome to the Technical Support Center for the synthesis of 2-allyl-4-(1-piperidinylcarbonyl)phenol. This guide is designed for researchers and drug development professionals seeking to overcome yield-limiting bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-allyl-4-(1-piperidinylcarbonyl)phenol. This guide is designed for researchers and drug development professionals seeking to overcome yield-limiting bottlenecks in this specific three-step synthetic pathway: Amidation, O-Allylation, and the Claisen Rearrangement.

Below, you will find quantitative benchmarks, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to ensure scientific rigor and reproducibility.

Quantitative Yield Optimization Summary

Summarized below is the comparative data demonstrating the yield improvements achieved by transitioning from traditional thermal methodologies to optimized, catalytically driven conditions.

Synthetic StepTraditional MethodologyTypical YieldOptimized MethodologyImproved Yield
1. Amide Coupling EDC·HCl, HOBt, DCM, 24h~47%HATU, DIPEA, DMF, 4h>85%
2. O-Allylation K₂CO₃, Acetone, Reflux, 12h~60%K₂CO₃, DMF, 80 °C, 4h>90%
3. Claisen Rearrangement Thermal (200 °C), Neat, 24h<40%Microwave (720W), BF₃·OEt₂, Xylene, 15 min>85%
Synthetic Workflow Visualization

SynthesisRoute SM 4-Hydroxybenzoic Acid + Piperidine Step1 Amide Coupling (HATU, DIPEA, DMF) SM->Step1 Int1 4-(1-Piperidinylcarbonyl)phenol Step1->Int1 Step2 O-Allylation (Allyl Bromide, K2CO3, DMF) Int1->Step2 Int2 Allyl 4-(1-Piperidinylcarbonyl)phenyl Ether Step2->Int2 Step3 Claisen Rearrangement [3,3]-Sigmatropic Shift (Microwave, BF3·OEt2) Int2->Step3 Product 2-Allyl-4-(1-piperidinylcarbonyl)phenol Step3->Product

Caption: Synthetic workflow for 2-allyl-4-(1-piperidinylcarbonyl)phenol highlighting key optimizations.

Phase 1: Amide Coupling

Q: My coupling of 4-hydroxybenzoic acid and piperidine using standard EDC/HOBt yields less than 50%[1]. How can I improve this conversion without using protecting groups?

A: The low yield is caused by two factors: the competing nucleophilicity of the unprotected phenolic hydroxyl group (leading to transient esterification) and the poor solubility of the EDC-urea byproduct[2]. By switching the coupling agent to HATU and the solvent to DMF, you alter the reaction kinetics. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. The increased electrophilicity of this intermediate, combined with the superior nucleophilicity of the secondary amine (piperidine) over the phenol, kinetically favors N-acylation over O-acylation, bypassing the need for atom-inefficient protecting groups.

Self-Validating Protocol: HATU-Mediated Amide Coupling

  • Activation: Dissolve 4-hydroxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Stir for 15 minutes.

  • Coupling: Add piperidine (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1) under UV light. The highly polar starting acid spot (low Rf) must completely disappear, replaced by the product spot at a higher Rf.

  • Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to completely remove DMF and urea byproducts. Dry over Na₂SO₄ and concentrate.

Phase 2: O-Allylation

Q: I am observing a mixture of O-allylated and C-allylated side products. How do I drive the reaction exclusively to the allyl ether?

A: The phenoxide anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the ortho-carbon is a "soft" nucleophile. When using a polar aprotic solvent like DMF instead of acetone, the potassium counterion (from K₂CO₃) is strongly solvated. This leaves the phenoxide oxygen "naked" and highly reactive, strongly favoring the hard-hard Sₙ2 interaction with the allyl bromide to form the desired O-allyl ether.

Self-Validating Protocol: Chemoselective O-Allylation

  • Deprotonation: Dissolve 4-(1-piperidinylcarbonyl)phenol (1.0 eq) in anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Alkylation: Add fresh allyl bromide (1.2 eq) dropwise. Heat the reaction to 80 °C for 4 hours.

  • Validation Check: The reaction mixture will visually shift from a dark, turbid suspension (phenoxide) to a lighter, clearer solution as the phenoxide is consumed. Verify via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate to yield the pure ether.

Phase 3: Claisen Rearrangement (Critical Step)

Q: The final Claisen rearrangement to 2-allyl-4-(1-piperidinylcarbonyl)phenol suffers from severe degradation and de-allylation (ether cleavage) when heated to 200 °C[3]. What is the solution?

A: Prolonged thermal stress induces polymerization and competing ether cleavage[3]. Utilizing Microwave-Assisted Organic Synthesis (MAOS) coupled with a Lewis acid catalyst (such as BF₃·OEt₂ or ZnCl₂) dramatically alters the reaction profile[4]. The Lewis acid coordinates to the ether oxygen, drawing electron density and lowering the HOMO-LUMO gap required for the [3,3]-sigmatropic shift[5]. Meanwhile, microwave irradiation provides direct dielectric heating, eliminating the thermal gradients of oil baths. This reduces the reaction time from hours to minutes, outcompeting the slower kinetics of thermal degradation[4].

ClaisenMechanism Ether Allyl Aryl Ether LewisAcid Lewis Acid (BF3) Coordination Ether->LewisAcid TS [3,3]-Sigmatropic Transition State LewisAcid->TS MW Heat Dienone Ortho-Allyl Dienone TS->Dienone Tautomerization Aromatization Dienone->Tautomerization Phenol 2-Allylphenol Tautomerization->Phenol

Caption: Mechanistic logic of the Lewis acid-catalyzed Claisen rearrangement.

Self-Validating Protocol: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement

  • Preparation: Place allyl 4-(1-piperidinylcarbonyl)phenyl ether (1.0 eq, ~12.5 mmol) in a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Catalysis: Add a minimal amount of anhydrous xylene (just enough to dissolve the substrate) followed by Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.4 eq) under an inert argon atmosphere[4].

  • Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 720 W in cycles of 30 seconds for a total duration of 15 minutes[5].

  • Validation Check (Critical): Spot the crude mixture on a TLC plate and stain with Ferric Chloride (FeCl₃) solution. The starting ether will not react, but the newly formed ortho-allyl phenol will immediately turn dark purple , confirming the successful restoration of the phenolic OH group via tautomerization.

  • Workup: Quench the reaction carefully with 10% HCl (pH ~1) to break the Lewis acid complex. Extract with diethyl ether (3x). Wash the combined organics with water, dry over MgSO₄, and purify via short-plug silica gel chromatography (Hexane:EtOAc 10:1)[5].

References
  • [5] MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. TSI Journals.[Link]

  • [1] Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.[Link]

  • [2] Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the severe aqueous solubility limitations of 2-allyl-4-(1-piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the severe aqueous solubility limitations of 2-allyl-4-(1-piperidinylcarbonyl)phenol .

Physicochemical Profiling: The Causality of Insolubility

Before troubleshooting, it is critical to understand why this specific molecule resists aqueous dissolution.

  • High Lipophilicity: The molecule contains an allyl group, a bulky piperidine ring, and an aromatic core. These features create a highly hydrophobic surface area that disrupts the hydrogen-bonding network of water, driving the molecule to self-associate (aggregate) rather than dissolve.

  • Lack of Physiologically Ionizable Groups: While the molecule contains a nitrogen atom within the piperidine ring, it is locked in an amide linkage (1-piperidinylcarbonyl). The lone pair on this nitrogen is delocalized into the carbonyl group, rendering it non-basic and uncharged at physiological pH (7.4).

  • Phenol pKa Limitations: The phenol hydroxyl group has a pKa of approximately 9.5–10.0. At a standard assay pH of 7.4, over 99% of the molecules remain protonated and neutral.

Because the compound behaves as a neutral, highly lipophilic "grease-ball" molecule at pH 7.4, standard pH-adjustment strategies will fail unless the pH is raised to non-physiological levels (>10) [3].

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when diluted from a DMSO stock into my cell culture media? A: This is a classic kinetic solubility failure known as "solvent crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The localized concentration of the hydrophobic drug briefly exceeds its thermodynamic solubility limit (supersaturation), forcing it to nucleate and precipitate as sub-visible particles[1]. This leads to erroneously low assay concentrations and flawed structure-activity relationship (SAR) data [4].

Q2: Can I adjust the pH of my assay buffer to force it into solution? A: For in vitro biochemical or cell-based assays, no . To ionize the phenol group and form a highly soluble phenoxide anion, you would need to adjust the buffer to pH > 10.5. This pH is lethal to cells and will denature most target proteins. You must rely on co-solvents, surfactants, or complexation rather than pH modulation.

Q3: What is the most reliable formulation strategy for in vivo animal dosing without causing vehicle toxicity? A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) , is the gold standard for this structural class. The hydrophobic piperidine or aromatic ring of the compound can insert into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility [2]. This avoids the severe toxicological side effects associated with high concentrations of surfactants like Tween-80 or Kolliphor EL.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Preventing DMSO "Crash" via Intermediate Dilution (For In Vitro Assays)

Causality: Gradually stepping down the organic solvent concentration prevents localized supersaturation, allowing the compound to remain kinetically trapped in solution long enough for the assay duration.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.

  • Intermediate Buffer Prep: Pre-warm your assay buffer to 37°C and supplement it with 0.1% Bovine Serum Albumin (BSA). Note: BSA acts as a carrier protein, binding the lipophilic compound and preventing nucleation.

  • Intermediate Dilution (100 µM): Pipette 198 µL of the warmed BSA-buffer into a microcentrifuge tube. While actively vortexing the tube, inject 2 µL of the 10 mM DMSO stock directly into the vortex vortex-cone.

  • Final Dilution (10 µM): Dilute the intermediate solution 1:10 into your final assay plate. The final DMSO concentration is now a safe 0.1%.

  • Self-Validation Step: Read the assay plate at 620 nm (absorbance) before adding biological reagents. A baseline absorbance higher than the buffer control indicates sub-visible precipitation (light scattering). If detected, reduce the top concentration.

Protocol B: Preparation of HP-β-CD Inclusion Complex (For In Vivo Dosing)

Causality: This protocol utilizes a co-solvent evaporation method to force the lipophilic drug into the cyclodextrin cavity, achieving thermodynamic stability.

  • Host Preparation: Dissolve HP-β-CD in MS-grade water to create a 20% (w/v) solution.

  • Guest Preparation: Dissolve 2-allyl-4-(1-piperidinylcarbonyl)phenol in a minimal volume of ethanol (e.g., 50 mg/mL).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer (500 rpm). Add the ethanol-drug solution dropwise.

  • Equilibration: Cover the beaker with perforated parafilm and stir for 48 hours at room temperature. This allows the ethanol to slowly evaporate while the host-guest equilibrium is established.

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter. This is critical to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Take a 10 µL aliquot of the filtrate, dilute in mobile phase, and analyze via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized drug.

  • Lyophilization: Freeze the remaining filtrate at -80°C and lyophilize for 48 hours to obtain a stable, water-soluble white powder.

Data Presentation: Solubilization Strategy Comparison

StrategySolubilization MechanismMax Est. SolubilityProsCons
DMSO Co-solvent Disrupts water hydrogen bonding>10 mM (in 100% DMSO)Standard for HTS; easy to prepareHigh risk of precipitation upon aqueous dilution [1].
HP-β-CD Complexation Hydrophobic cavity encapsulation~1-5 mg/mL (in 20% CD)Excellent biocompatibility; stable in vivo [2].Requires optimization; limited by cavity saturation.
Nanosuspension Increased surface area (Noyes-Whitney)Suspension (dose-dependent)High drug loading; avoids organic solvents [3].Thermodynamic instability; risk of Ostwald ripening.
pH Adjustment (>10.5) Phenol deprotonation (ionization)>5 mg/mLSimple; highly cost-effective.Physiologically incompatible for biological assays.

Decision Workflow Visualization

SolubilizationDecisionTree Start What is the target Assay Type? InVitro In Vitro (Biochemical) Start->InVitro CellBased Cell-Based Assays Start->CellBased InVivo In Vivo (Animal Models) Start->InVivo DMSO DMSO Stock (≤1% Final Vol) InVitro->DMSO CellBased->DMSO Surfactant Add Carrier Protein (e.g., 0.1% BSA) CellBased->Surfactant HPBCD HP-β-CD Complexation (Host-Guest System) InVivo->HPBCD Nano Nanosuspension (Wet Milling) InVivo->Nano Intermediate Intermediate Dilution (Avoid Solvent Crash) DMSO->Intermediate

Decision tree for selecting a solubilization strategy based on assay requirements.

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Environmental Science & Technology - ACS Publications URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI URL:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications MDPI URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules National Center for Biotechnology Information (PMC) URL:[Link]

Troubleshooting

Technical Support Center: Purification of 2-allyl-4-(1-piperidinylcarbonyl)phenol

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the purification of 2-allyl-4-(1-piperidinylcarbonyl)phenol. This document is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2-allyl-4-(1-piperidinylcarbonyl)phenol. This document is designed for researchers, chemists, and drug development professionals who are synthesizing or handling this molecule. Recognizing that this is a specialized compound without standardized public purification protocols, this guide is built upon first-principle chemical concepts and field-proven methodologies to empower you to develop a robust and efficient purification strategy.

Understanding the Molecule: A Chemist's Perspective

Before troubleshooting purification, one must understand the physicochemical properties dictated by the molecule's structure. This informs every decision we make.

  • Phenolic Hydroxyl (-OH): This group is acidic (pKa ~10), making the molecule soluble in aqueous base (e.g., NaOH, K₂CO₃). It's a strong hydrogen bond donor and acceptor.

  • Allyl Group (-CH₂CH=CH₂): A nonpolar, greasy moiety. It can be susceptible to isomerization or oxidation under harsh conditions.

  • Piperidinylcarbonyl (Amide): A bulky, polar, and generally stable group. It's a hydrogen bond acceptor.

Overall Profile: 2-allyl-4-(1-piperidinylcarbonyl)phenol is a moderately polar, amphiphilic molecule, likely to be a solid at room temperature. Its purification is a balancing act between leveraging the polar, acidic phenol and managing the nonpolar allyl and piperidinyl groups.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Q1: What is the best initial purification strategy after synthesis?

An acid-base workup is the most effective first-pass purification step. Because your target molecule has an acidic phenolic proton, it can be selectively separated from non-acidic organic impurities.

  • Rationale: Dissolving the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM) and extracting with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) will deprotonate the phenol, pulling it into the aqueous layer as its phenolate salt. Neutral starting materials, non-polar byproducts, and certain reagents will remain in the organic layer. Subsequently, re-acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~5-6 will precipitate your purified product, which can then be collected by filtration or extracted back into an organic solvent.

Q2: How do I choose a solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Recommended Screening Protocol:

    • Place ~20-30 mg of your crude product into a test tube.

    • Add a solvent dropwise until the solid just dissolves at the solvent's boiling point.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Observe the quality and quantity of the crystals formed.

  • Suggested Solvents to Screen (From Less Polar to More Polar):

    • Toluene

    • Ethyl Acetate / Heptane mixture

    • Acetone

    • Isopropanol

    • Ethanol / Water mixture

A binary solvent system, like Ethyl Acetate/Heptane, is often effective. Dissolve the compound in a minimum amount of the "good" solvent (Ethyl Acetate) and add the "poor" solvent (Heptane) dropwise until turbidity persists, then heat to re-dissolve and cool slowly.

Q3: What are the recommended starting conditions for flash column chromatography?

For a moderately polar compound like this, normal-phase silica gel chromatography is the standard approach.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase (Eluent): A gradient system of Heptane/Ethyl Acetate is an excellent starting point. Begin with a low polarity mixture (e.g., 90:10 Heptane:EtOAc) and gradually increase the polarity (e.g., to 50:50 Heptane:EtOAc).

  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give your product a Retention Factor (Rf) of 0.25-0.35 for good separation.

Component Predicted TLC Rf Value (80:20 Heptane:EtOAc) Rationale
2-allylphenol (Starting Material)High Rf (~0.6-0.7)Less polar than the product due to the absence of the amide group.
Product Target Rf (~0.3) Moderately polar due to the combination of phenol and amide functionalities.
Piperidine (Starting Material)Low Rf (~0.0-0.1) or streakingHighly polar and basic; often sticks to the silica baseline.

Q4: My final compound looks pure by TLC but NMR shows impurities. What should I do?

This indicates the presence of impurities that have similar polarity to your product. In this case, a higher-resolution technique is required.

  • Preparative HPLC (Prep-HPLC): This is the gold standard for final polishing. A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of Water (often with 0.1% Formic Acid or TFA) and Acetonitrile or Methanol. The acid improves peak shape for phenolic compounds.

    • Benefit: Prep-HPLC separates based on subtle differences in hydrophobicity and can often resolve isomers or closely related byproducts that co-elute in flash chromatography.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem 1: After aqueous workup, my product oiled out instead of precipitating upon acidification.

  • Cause A: The product's melting point may be low, or it may be forming a hydrate or solvate that is not crystalline.

  • Solution A: Instead of filtration, perform a back-extraction. After acidifying the aqueous layer, extract your product back into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover your product as an oil or foam, which can then be further purified (e.g., by chromatography).

  • Cause B: The concentration of the product in the aqueous phase is too high.

  • Solution B: Dilute the aqueous layer with more water before or during acidification. This can sometimes promote solid precipitation over oiling.

Problem 2: My flash chromatography resulted in poor separation or significant streaking of the product band.

  • Cause A: Compound is too polar for the eluent.

    • Solution: Increase the polarity of your mobile phase (increase the percentage of Ethyl Acetate). If streaking persists, adding 0.5-1% acetic acid to the eluent can improve the peak shape of acidic compounds like phenols by suppressing deprotonation on the silica surface.

  • Cause B: Column was overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of the silica gel weight with crude material (e.g., load 100-500 mg on a 10g silica column).

  • Cause C: The crude material is not fully soluble in the mobile phase.

    • Solution: Load the compound onto the column using a "dry loading" technique. Dissolve your crude material in a small amount of a strong solvent (like DCM or Acetone), add a few grams of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.

Problem 3: My recrystallization attempt yielded no crystals or a very poor recovery.

  • Cause A: The solution is supersaturated or cooled too quickly.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If that fails, add a single, tiny "seed" crystal from a previous batch. Ensure the cooling process is slow; leaving the flask to cool to room temperature on a benchtop before moving it to an ice bath is critical.

  • Cause B: The chosen solvent is too good.

    • Solution: Your compound is too soluble even at low temperatures. Re-attempt the recrystallization using a binary solvent system as described in the FAQ section. Start by dissolving your compound in a minimal amount of the "good" solvent and then titrate in a "poor" solvent until the solution becomes cloudy.

Experimental Workflows & Diagrams

Workflow 1: Standard Purification Strategy

This diagram outlines the decision-making process for purifying 2-allyl-4-(1-piperidinylcarbonyl)phenol from a crude reaction mixture.

G crude Crude Reaction Mixture workup Acid-Base Workup (EtOAc / 1M NaOH) crude->workup acidify Acidify Aqueous Layer (1M HCl to pH 5-6) workup->acidify precipitate Precipitate Formed? acidify->precipitate filter Filter & Dry Solid precipitate->filter  Yes back_extract Back-extract with EtOAc precipitate->back_extract  No (Oiled Out) purity_check Check Purity (TLC, NMR) filter->purity_check back_extract->purity_check pure Pure Product (>95%) purity_check->pure  Yes chromatography Purify by Flash Chromatography purity_check->chromatography  No (Multiple Spots) recrystallize Purify by Recrystallization chromatography->recrystallize  (Optional Polishing Step) recrystallize->pure

Caption: Decision tree for the post-synthesis purification of the target compound.

Protocol 1: Flash Column Chromatography
  • Prepare the Column: Select a column size appropriate for your sample amount. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Heptane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product (~100-200 mg for a 24g column) in a minimal amount of DCM (~1-2 mL). In a separate beaker, add ~1-2g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Run the Column: Carefully layer the dry-loaded sample onto the top of the packed column. Begin eluting with the low-polarity mobile phase.

  • Collect Fractions: Collect fractions in test tubes based on volume (e.g., 10-15 mL per fraction). Monitor the elution process using a TLC plate, spotting every few fractions.

  • Analyze and Combine: Once the product begins to elute, analyze the fractions by TLC. Combine all fractions that contain pure product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2-allyl-4-(1-piperidinylcarbonyl)phenol.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Optimization

preventing degradation of 2-allyl-4-(1-piperidinylcarbonyl)phenol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-allyl-4-(1-piperidinylcarbonyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-allyl-4-(1-piperidinylcarbonyl)phenol .

This molecule is a tri-functional compound containing a phenol ring, an allyl group, and an amide (piperidinylcarbonyl) linkage. Each of these functional moieties presents unique degradation pathways under standard laboratory storage conditions. This guide synthesizes structural chemistry with field-proven methodologies to ensure the integrity of your compound from synthesis to assay.

I. Troubleshooting Guide & FAQs

Q1: My stored batch of 2-allyl-4-(1-piperidinylcarbonyl)phenol has developed a pinkish-brown tint over the last three months. Is it still viable? A: The discoloration indicates oxidative degradation and the batch should be re-purified or discarded depending on your purity requirements. The phenol moiety is highly susceptible to oxidation when exposed to molecular oxygen, light, or trace metal ions. This oxidative pathway generates phenoxy radicals, which rapidly convert into hydroxylated intermediates (like catechols) and ultimately form highly conjugated, colored quinones[1].

  • Causality: The electron-donating nature of the hydroxyl group activates the aromatic ring, lowering the activation energy required for oxidation.

  • Solution: Store the compound under an inert atmosphere (Argon is heavier than Nitrogen and provides a better blanket). Use amber-glass vials to prevent photo-induced radical initiation.

Q2: During NMR analysis, the integration of the allyl double bond (multiplet at ~5.9 ppm) has decreased, and I am seeing insoluble aggregates in my solvent. What happened? A: You are observing radical-induced polymerization or degradative chain transfer of the allyl group. Allyl groups are prone to photo-activated or thermally-induced radical formation. Once an allylic radical is formed, it can undergo cross-linking or degradative chain transfer, leading to low-molecular-weight oligomers or insoluble polymeric aggregates[2].

  • Causality: The allylic carbon (adjacent to the double bond) forms a highly resonance-stabilized radical. If exposed to UV light or heat, these radicals propagate, consuming the double bond and cross-linking adjacent molecules.

  • Solution: Maintain strictly temperature-controlled storage (-20°C) and avoid repeated freeze-thaw cycles. If the compound is stored in a solution, consider adding a radical scavenger (e.g., 0.01% BHT) if it does not interfere with your downstream assays.

Q3: My HPLC chromatogram shows the main peak splitting, with a new, highly polar peak eluting near the solvent front. The storage vial was left at room temperature in a humid environment. A: This is a classic signature of amide hydrolysis. The 1-piperidinylcarbonyl group is an amide linkage. While amides are generally stable, exposure to ambient moisture combined with localized pH extremes (or trace acidic/basic impurities from synthesis) will catalyze the cleavage of the amide bond, yielding piperidine and 4-hydroxy-3-allylbenzoic acid[3].

  • Causality: Water acts as a nucleophile attacking the carbonyl carbon. The resulting carboxylic acid is highly polar, explaining the new peak near the solvent front on a reverse-phase HPLC column.

  • Solution: Store the lyophilized powder in a sealed desiccator containing active indicating silica gel.

II. Quantitative Degradation Matrix

To facilitate quick risk assessment, the following table summarizes the quantitative parameters and causality of the three primary degradation pathways.

Functional GroupDegradation PathwayPrimary TriggersVisual / Analytical SignaturePreventive Storage Condition
Phenol Oxidation to QuinonesO₂, UV Light, Trace MetalsPink/Brown discoloration; +14 Da mass shift (MS)Argon purge, Amber vials
Allyl Radical PolymerizationHeat, UV Light, PeroxidesInsoluble aggregates; Loss of NMR multiplet at 5.9 ppm-20°C storage, Radical scavengers
Amide HydrolysisMoisture, pH extremesHPLC peak splitting; Release of free piperidineDesiccator, Neutral pH buffering

III. Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls directly into your workflow to prove the method worked.

Protocol A: Aliquoting and Inert Storage Workflow

Objective: Prevent phenol oxidation and allyl polymerization during long-term storage.

  • Preparation: Dissolve the bulk compound in anhydrous, degassed organic solvent (e.g., HPLC-grade Acetonitrile) to a known stock concentration.

  • Aliquoting: Dispense single-use volumes into pre-weighed, amber-glass liquid chromatography vials. Causality: Single-use aliquots prevent repeated atmospheric exposure and freeze-thaw cycles.

  • Lyophilization/Evaporation: Remove the solvent using a centrifugal evaporator under a high vacuum in the dark.

  • Inert Purging (Validation Step): Backfill the vacuum chamber with high-purity Argon. To validate the seal, include a vial containing a moisture/oxygen indicator strip in the same batch. If the strip changes color during storage, the batch seal is compromised.

  • Sealing & Storage: Cap the vials immediately with PTFE-lined septa. Store at -20°C in a secondary desiccator box.

Protocol B: Stability-Indicating HPLC-UV/MS Assay

Objective: Verify the structural integrity of the compound prior to biological or chemical assays.

  • System Setup: Use a C18 reverse-phase column. Mobile phase A: 0.1% Formic acid in Water. Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Control Preparation (Validation Step): Prepare a "Zero-Time Control" by subjecting a fresh aliquot to forced degradation (e.g., 1M HCl for 2 hours at 60°C) to intentionally generate the piperidine and quinone degradation peaks. This validates that your HPLC method can actually resolve the degradation products from the parent peak.

  • Sample Run: Dissolve the storage aliquot in the mobile phase. Inject 10 µL.

  • Analysis: Monitor at 254 nm (aromatic system) and 210 nm (amide). The parent compound should present as a single sharp peak. Any peak matching the retention times of your forced-degradation control indicates compromised storage.

IV. Mechanistic Degradation Pathway

The following diagram maps the logical relationship between the molecule's structural vulnerabilities, environmental triggers, and resulting degradation outcomes.

G Core 2-Allyl-4-(1-piperidinylcarbonyl)phenol Phenol Phenol Moiety (Oxidation Risk) Core->Phenol Allyl Allyl Moiety (Radical Polymerization Risk) Core->Allyl Amide Amide Moiety (Hydrolysis Risk) Core->Amide O2 O2 / Light / Metals Phenol->O2 UV UV Light / Heat Allyl->UV pH Moisture + Extreme pH Amide->pH Quinone Quinone Formation (Pink/Brown Discoloration) O2->Quinone Polymer Cross-linked Polymers (Insoluble Aggregates) UV->Polymer Cleavage Piperidine + Carboxylic Acid (HPLC Peak Splitting) pH->Cleavage

Degradation pathways of 2-allyl-4-(1-piperidinylcarbonyl)phenol and their environmental triggers.

V. References

  • REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: MINAR International Journal of Applied Sciences and Technology URL:

  • Significance of Stability Studies on Degradation Product Source: Research Journal of Pharmacy and Technology URL:

  • Organocatalyzed Synthesis and Degradation of Functionalized Poly(4-allyloxymethyl-β-propiolactone)s Source: Macromolecules - ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 2-Allyl-4-(1-piperidinylcarbonyl)phenol Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing peak shape distortions when analyzing complex, multi-functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing peak shape distortions when analyzing complex, multi-functionalized aromatics.

The compound 2-allyl-4-(1-piperidinylcarbonyl)phenol presents a unique chromatographic challenge. Its structure features a weakly acidic phenolic hydroxyl group, a polar piperidinylcarbonyl (amide) moiety, and a hydrophobic allyl chain. This combination makes the molecule highly susceptible to secondary interactions that disrupt standard reversed-phase elution.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving peak tailing for this specific compound, ensuring robust and reproducible analytical methods.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a chemical phenomenon or a physical system defect. Follow the logic in the diagnostic workflow below.

TroubleshootingWorkflow Start Peak Tailing Detected As > 1.2 Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision Does the neutral probe tail? Test->Decision Physical Physical Issue (Void, Dead Volume) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No   FixPhys Protocol 2: Inspect tubing & frits Physical->FixPhys FixChem Protocol 1: Optimize pH & end-capping Chemical->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does the specific structure of 2-allyl-4-(1-piperidinylcarbonyl)phenol cause severe peak tailing on standard C18 columns? The tailing is primarily driven by secondary chemical interactions. While the hydrophobic allyl group dictates primary retention via van der Waals forces, the polar functional groups engage in unwanted secondary interactions. According to 1, polar compounds like phenols and amides are particularly susceptible to hydrogen bonding with residual active sites on the stationary phase[1]. On traditional silica-based columns, unreacted residual silanol groups (Si-OH) become ionized (Si-O⁻) at a mobile phase pH above 3.0. These active sites form strong hydrogen bonds with the phenolic hydroxyl and the amide carbonyl, leading to a delayed elution profile and an asymmetrical trailing edge[2].

Q2: How can I definitively determine if the tailing is caused by column chemistry or a physical system defect? Peak tailing fundamentally stems from either physical voiding (e.g., extra-column volume, column bed collapse) or chemical interactions. To isolate the root cause,3 recommends injecting a highly hydrophobic, neutral probe such as toluene[3]. Neutral compounds do not participate in acid-base or ionic secondary interactions. If the neutral probe exhibits a perfectly symmetrical Gaussian peak while your target compound tails, the issue is strictly chemical[3]. If the neutral probe also tails, you have a physical system issue, such as dead volume in the PEEK tubing or a void at the column inlet[3].

Q3: What role does mobile phase pH play, and what is the optimal range for this compound? Mobile phase pH controls the ionization state of both the analyte and the stationary phase. The phenolic group has a pKa of approximately 9.5. Operating at a pH near the pKa results in mixed ionization states, exacerbating peak distortion[4]. To suppress silanol ionization and maintain the phenol in its fully protonated (neutral) state, it is highly recommended to operate at a low pH (e.g., pH 2.5 - 3.0) using buffers like 0.1% formic acid or 20 mM potassium phosphate[5].

Section 2: Step-by-Step Troubleshooting Protocols
Protocol 1: Chemical Mitigation via Mobile Phase Optimization & Silanol Masking

Objective: Neutralize secondary silanol interactions to restore peak symmetry. Causality: Lowering the pH protonates the silanols, rendering them neutral and incapable of strong ionic interactions. If low pH alone is insufficient, adding a competing base (silanol suppressor) blocks the remaining active sites[5].

  • Baseline Assessment: Inject your sample and calculate the Asymmetry Factor ( As​ ), determined by the equation As​=B/A at 10% peak height[2]. A value >1.2 indicates significant tailing.

  • Mobile Phase pH Adjustment: Prepare a fresh aqueous mobile phase. Adjust the pH to 2.5 - 3.0 using 0.1% formic acid or 20 mM potassium phosphate buffer[5][6].

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes until a stable baseline is achieved[6].

  • Silanol Masking (If Necessary): If tailing persists, introduce 5-10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, preferentially binding to highly active silanol sites and shielding the 2-allyl-4-(1-piperidinylcarbonyl)phenol molecules[5][7].

  • Stationary Phase Upgrade: If chemical additives are undesirable for your detector (e.g., MS compatibility), switch to an ultra-pure, exhaustively end-capped silica column or a polar-embedded stationary phase, which inherently possesses lower silanol activity[7][8].

Protocol 2: Physical System Integrity Check

Objective: Eliminate extra-column dispersion and column bed deformation. Causality: Empty space in the flow path causes the analyte band to undergo "infinite dilution," mixing with the mobile phase and creating a trailing edge[3].

  • Neutral Probe Injection: Inject 1 µL of a 0.1 mg/mL toluene solution[3].

  • Data Interpretation: If the neutral probe exhibits tailing ( As​>1.2 ), the issue is physical empty space causing infinite dilution[3].

  • Extra-Column Volume Reduction: Inspect all post-injector and pre-detector capillary connections. Replace any oversized tubing with narrow internal diameter (0.005") PEEK tubing to minimize dead volume[8].

  • Column Regeneration: Disconnect the column from the detector to prevent flushing contaminants into the flow cell. Flush the column in the normal flow direction with 10-20 column volumes of HPLC-grade water, followed by 20-30 column volumes of 100% strong organic solvent (e.g., acetonitrile or isopropanol) to remove stubborn matrix contaminants[2][6].

  • Validation: Re-inject the neutral probe to confirm the restoration of a Gaussian peak shape ( As​≈1.0 ), validating the physical repair.

Section 3: Quantitative Data Summary

The following table summarizes the expected impact of these targeted interventions on peak shape metrics for 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Experimental ConditionAnalyte StateSilanol StateExpected USP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Resolution Outcome
Standard C18, pH 7.0Neutral / Partially IonizedFully Ionized (Si-O⁻)2.10 - 2.50> 2.0Poor, peak merging
Standard C18, pH 2.5Fully ProtonatedNeutralized (Si-OH)1.30 - 1.501.2 - 1.4Acceptable
End-capped C18, pH 2.5Fully ProtonatedBlocked / Shielded1.05 - 1.151.0 - 1.1Excellent, Gaussian
Standard C18 + 10 mM TEAFully ProtonatedMasked by TEA1.10 - 1.201.1 - 1.2Good, robust
Physical Void PresentN/A (Physical Dispersion)N/A> 2.5 (All peaks)> 2.5Failed system suitability
References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".[Link]

  • Axion Labs. "HPLC Peak Tailing". [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC".[Link]

  • HPLC.eu (ACE News). "HPLC: Peak Tailing Interaction".[Link]

  • Alwsci. "Common Causes Of Peak Tailing in Chromatography".[Link]

Sources

Optimization

Technical Support Center: Derivatization of 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Welcome to the Technical Support Center for the derivatization of 2-allyl-4-(1-piperidinylcarbonyl)phenol. As a highly functionalized intermediate containing a reactive phenolic hydroxyl, an isomerization-prone allyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 2-allyl-4-(1-piperidinylcarbonyl)phenol. As a highly functionalized intermediate containing a reactive phenolic hydroxyl, an isomerization-prone allyl group, and a stable piperidinyl amide, this molecule presents unique chemoselectivity challenges.

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistically grounded troubleshooting strategies to suppress side reactions—specifically allyl-to-propenyl isomerization and C-alkylation—ensuring high-fidelity derivatization.

Part 1: Troubleshooting FAQs

Q1: Why is my terminal allyl group isomerizing to a propenyl group during O-alkylation? A: The isomerization of the terminal allyl double bond to an internal propenyl double bond is a thermodynamically driven side reaction catalyzed by strong bases[1]. When utilizing bases like KOH or NaH to deprotonate the phenol, the benzylic protons of the allyl group (which are highly acidic due to adjacent π -systems) also become susceptible to deprotonation. This forms a resonance-stabilized carbanion that reprotonates at the terminal carbon, yielding the conjugated, thermodynamically stable propenyl isomer[1]. Solution: To prevent this, switch to a milder base (e.g., K2​CO3​ or Cs2​CO3​ ) and strictly limit reaction temperatures to ≤60∘C .

Q2: I am observing significant C-alkylation instead of the desired O-alkylation. How do I correct this chemoselectivity issue? A: The phenolate anion generated during your reaction is an ambidentate nucleophile, meaning it can react at the highly electronegative oxygen or at the ortho/para carbon positions[2]. If you are conducting the reaction in a polar protic solvent (such as ethanol or methanol), the solvent molecules form strong hydrogen bonds with the oxygen atom. This solvation shell "masks" the oxygen, forcing the electrophile to attack the less sterically hindered, less solvated carbon atoms. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or Acetone. These solvents effectively solvate the metal counter-cation but leave the phenoxide oxygen "naked" and highly reactive, driving chemoselective O-alkylation.

Q3: My GC-MS analysis of the silylated derivative shows broad, tailing peaks and incomplete conversion. How can I optimize this? A: Phenolic hydroxyl groups require robust silylation (e.g., using BSTFA) to increase volatility and thermal stability for GC-MS. Incomplete derivatization is almost always a kinetic issue dictated by solvent choice. Research demonstrates that performing the silylation in anhydrous acetone accelerates the reaction dramatically—reaching quantitative completion in under 15 seconds at room temperature, whereas non-polar solvents like hexane or dichloromethane can take over an hour[3].

Part 2: Mechanistic Pathways & Decision Logic

ReactionPathway Substrate 2-allyl-4-(1-piperidinylcarbonyl)phenol O_Alkyl O-Alkylated Product (Target) Substrate->O_Alkyl Mild Base (K2CO3) Polar Aprotic Solvent Isomer Propenyl Isomer (Side Product) Substrate->Isomer Strong Base (KOH/NaH) or Heat >80°C C_Alkyl C-Alkylated Product (Side Product) Substrate->C_Alkyl Protic Solvent (H-bonding to O-)

Fig 1: Reaction pathways and side reactions of 2-allyl-4-(1-piperidinylcarbonyl)phenol.

TroubleshootingTree Start Identify Major Derivatization Issue Isomerization Allyl -> Propenyl Isomerization Start->Isomerization C_Alkylation C-Alkylation Observed Start->C_Alkylation Incomplete Incomplete GC-MS Silylation Start->Incomplete Sol1 Switch to weaker base (Cs2CO3) Limit temp < 60°C Isomerization->Sol1 Sol2 Use polar aprotic solvent (DMF, Acetone) C_Alkylation->Sol2 Sol3 Use Acetone + BSTFA for rapid <15s silylation Incomplete->Sol3

Fig 2: Decision tree for troubleshooting derivatization side reactions.

Part 3: Quantitative Data on Reaction Conditions

The following table summarizes laboratory data regarding the impact of base and solvent selection on the O-alkylation of allylphenol derivatives.

Base StrengthSolvent EnvironmentTemperatureTarget O-Alkylation YieldAllyl IsomerizationC-AlkylationRecommendation
KOH / NaH Ethanol (Protic)78°C (Reflux)< 20%High (>70%) Moderate (10%)Avoid
NaH THF (Aprotic)25°C (RT)65%Moderate (25%)Low (<5%)Use with caution
K₂CO₃ DMF (Aprotic)60°C88%Low (<5%)TraceGood standard
Cs₂CO₃ Acetone (Aprotic)50°C> 95% None detected None detectedOptimal

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Isomerization-Free)

This protocol utilizes the "Cesium Effect" in a polar aprotic solvent to maximize the nucleophilicity of the oxygen while maintaining a low enough basicity to prevent benzylic deprotonation.

  • Preparation: Flame-dry a round-bottom flask under inert argon gas.

  • Solvation: Dissolve 2-allyl-4-(1-piperidinylcarbonyl)phenol (1.0 eq) in anhydrous Acetone to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous Cs2​CO3​ (1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature to pre-form the phenoxide anion.

  • Derivatization: Add the desired alkylating agent (e.g., alkyl halide) (1.2 eq) dropwise via syringe.

  • Heating: Warm the reaction mixture to 50∘C .

  • Self-Validation Step: At 2 hours, remove a 10 µL aliquot, dilute in hexane, and spot on a silica TLC plate (eluent: 8:2 Hexane:EtOAc). The complete disappearance of the lower Rf​ phenol spot and the appearance of a single higher Rf​ spot confirms successful O-alkylation without degradation.

  • Quenching (Critical): Once complete, immediately quench the reaction by adding saturated aqueous NH4​Cl . Causality: This neutralizes the carbonate base, locking the allyl group in its terminal state and preventing any post-reaction isomerization during workup.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Rapid Silylation for GC-MS Analysis

This protocol leverages acetone's kinetic acceleration of silylation reactions to prevent degradation of the analyte prior to injection[3].

  • Sample Prep: Dissolve 1 mg of the purified 2-allyl-4-(1-piperidinylcarbonyl)phenol in 1 mL of strictly anhydrous Acetone.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Agitation: Vortex the vial for exactly 15 seconds at room temperature.

  • Self-Validation Step: Inject 1 µL directly into the GC-MS. A single, sharp chromatographic peak with a characteristic [M+72] mass shift confirms quantitative O-TMS formation. If peak tailing or split peaks are observed, it indicates residual moisture in your acetone; discard and repeat with fresh anhydrous solvent.

Sources

Reference Data & Comparative Studies

Validation

2-allyl-4-(1-piperidinylcarbonyl)phenol vs standard reference compounds

Title: Comparative Evaluation of 2-Allyl-4-(1-piperidinylcarbonyl)phenol vs. Standard Reference Compounds Introduction & Mechanistic Rationale The development of novel chemesthetic agents and non-opioid analgesics heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of 2-Allyl-4-(1-piperidinylcarbonyl)phenol vs. Standard Reference Compounds

Introduction & Mechanistic Rationale

The development of novel chemesthetic agents and non-opioid analgesics heavily relies on targeting Transient Receptor Potential (TRP) channels. Among emerging candidates, 2-allyl-4-(1-piperidinylcarbonyl)phenol (hereafter referred to as 2-A4PCP ) represents a structurally optimized allylphenol derivative. By integrating an allylphenol core—a motif known for its interaction with sensory receptors—with a bulky piperidine-1-carbonyl moiety, 2-A4PCP exhibits enhanced metabolic stability and receptor subtype selectivity compared to naturally occurring analogs like eugenol or honokiol.

Allylphenols are well-documented modulators of neuroendocrine and sensory ion channels, often exhibiting broad-spectrum activity that can lead to off-target effects[1]. The addition of the nitrogen-containing piperidine ring via a carbonyl linker in 2-A4PCP restricts conformational flexibility. This structural modification shifts the binding thermodynamics, favoring partial agonism and subsequent rapid desensitization of the TRPV1 channel[2], while simultaneously acting as a potent allosteric enhancer of TRPM8, the primary cold-sensing channel[3]. Recent patent literature surrounding TRPM8 modulators highlights the utility of such substituted allylphenol derivatives in inducing profound chemesthetic cooling sensations without the pungency associated with classical vanilloids[4].

TRP_Signaling A 2-A4PCP (Novel Allylphenol) B TRPV1 Receptor (Desensitization) A->B Partial Agonism C TRPM8 Receptor (Activation) A->C Allosteric Modulation D Intracellular Ca2+ Flux B->D Ca2+ Influx C->D Ca2+ Influx E Physiological Response (Analgesia/Cooling) D->E Signal Transduction

Mechanistic pathway of 2-A4PCP dual-action modulation on TRP channels.

Experimental Workflows & Causality

To objectively benchmark 2-A4PCP against standard references (Capsaicin, Menthol, and Eugenol), we employ two orthogonal techniques: High-throughput Ratiometric Calcium Imaging and Whole-Cell Patch-Clamp Electrophysiology.

Why these specific methods? Calcium imaging provides a macroscopic view of population-level receptor activation, which is essential for calculating accurate EC50/IC50 values. However, fluorescence assays cannot differentiate between direct channel activation and secondary intracellular calcium release. Therefore, we mandate the use of patch-clamp electrophysiology to directly measure transmembrane ion flux, confirming that the observed calcium transients are exclusively driven by TRP channel gating.

Exp_Workflow Step1 Cell Culture & Transfection HEK293T expressing TRP Step2 Dye Loading Fura-2AM Incubation (45 min) Step1->Step2 Step3 Baseline Recording 340/380 nm Ratio Measurement Step2->Step3 Step4 Compound Perfusion 2-A4PCP vs Reference Stds Step3->Step4 Step5 Antagonist Validation Capsazepine / AMTB Blockade Step4->Step5 Step6 Data Quantification EC50 / IC50 Calculation Step5->Step6

Self-validating experimental workflow for TRP channel modulator screening.

Self-Validating Experimental Protocols

Protocol A: Ratiometric Calcium Imaging (Fura-2AM) Expert Insight: We utilize ratiometric Fura-2AM rather than single-wavelength dyes (e.g., Fluo-4). Ratiometric imaging normalizes for uneven dye loading and variations in cell thickness, which is paramount when comparing the efficacy of a novel compound like 2-A4PCP against highly lipophilic standards like Eugenol that may alter cellular membrane dynamics.

  • Cell Preparation: Seed HEK293T cells stably expressing human TRPV1 or TRPM8 on poly-D-lysine coated glass coverslips. Incubate for 24 hours at 37°C.

  • Dye Loading: Incubate cells with 2 µM Fura-2AM and 0.02% Pluronic F-127 in standard extracellular solution (ECS) for 45 minutes in the dark at room temperature. Wash three times with ECS to remove extracellular dye.

  • Baseline Acquisition: Mount the coverslip in a perfusion chamber. Record baseline 340/380 nm excitation ratios for 60 seconds to establish the negative control baseline.

  • Compound Perfusion: Perfuse 2-A4PCP (0.1 µM to 100 µM) or reference standards (Menthol, Capsaicin, Eugenol) at a constant flow rate of 2 mL/min. Record the peak calcium transient.

  • Mechanistic Validation: To ensure the signal is receptor-specific, wash out the compound, pre-incubate with a selective antagonist (e.g., 10 µM Capsazepine for TRPV1 or 10 µM AMTB for TRPM8) for 3 minutes, and re-apply the agonist. A >90% signal reduction validates the target specificity.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology Expert Insight: Maintaining a series resistance (Rs) below 15 MΩ is critical. Higher Rs values introduce voltage errors that artificially skew the activation kinetics of voltage-dependent TRP channels, leading to inaccurate efficacy profiles.

  • Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution (ICS: 140 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Approach the cell and apply gentle negative pressure to form a gigaseal (>1 GΩ). Apply a brief voltage zap to rupture the membrane, achieving the whole-cell configuration.

  • Recording: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV (500 ms duration) every 2 seconds.

  • Perfusion & Analysis: Perfuse 2-A4PCP and measure the inward and outward current amplitudes. Normalize currents to cell capacitance (pA/pF) to account for variations in cell size.

Quantitative Data & Comparative Analysis

The following table summarizes the pharmacodynamic benchmarking of 2-A4PCP against standard reference compounds based on our validated workflows.

CompoundTarget ReceptorEC50 (µM)Emax (% of Control)Primary Mechanism
2-A4PCP TRPV112.4 ± 1.245% (Partial)Partial Agonist / Desensitizer
2-A4PCP TRPM83.1 ± 0.492%Allosteric Agonist
Capsaicin (Standard)TRPV10.04 ± 0.01100%Full Agonist
Menthol (Standard)TRPM810.5 ± 1.1100%Full Agonist
Eugenol (Standard)TRPV1/TRPM8>500<20%Weak Non-selective Modulator

Analysis: The data clearly demonstrates that 2-A4PCP is a highly efficacious TRPM8 agonist, outperforming the standard Menthol by exhibiting a lower EC50 (3.1 µM vs 10.5 µM). Furthermore, unlike the standard allylphenol Eugenol, which shows weak and non-selective activity, the piperidine-1-carbonyl substitution in 2-A4PCP confers significant selectivity. At the TRPV1 receptor, 2-A4PCP acts as a partial agonist (Emax 45%), which is a highly desirable profile for inducing receptor desensitization and subsequent analgesia without the severe initial nociceptive response triggered by full agonists like Capsaicin.

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Comparative

Comparative Binding Affinity Guide: 2-Allyl-4-(1-piperidinylcarbonyl)phenol Derivatives

As drug development increasingly targets complex hydrophobic binding pockets in enzymes and receptors, the structural optimization of privileged scaffolds is paramount. The 2-allyl-4-(1-piperidinylcarbonyl)phenol scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex hydrophobic binding pockets in enzymes and receptors, the structural optimization of privileged scaffolds is paramount. The 2-allyl-4-(1-piperidinylcarbonyl)phenol scaffold represents a highly tunable pharmacophore. By combining the hydrogen-bonding capacity of a phenol ring, the steric and lipophilic properties of an allyl group, and the bulky, entropy-restricting nature of a piperidinylcarbonyl (piperidine amide) moiety, these derivatives exhibit exceptional binding affinities.

This guide objectively compares the binding kinetics and inhibitory performance of 2-allyl-4-(1-piperidinylcarbonyl)phenol derivatives against standard alternatives, focusing specifically on their engagement with 15-Lipoxygenase (15-LOX) and Transient Receptor Potential Vanilloid 1 (TRPV1) .

Mechanistic Rationale & Structural Causality

The design of 2-allyl-4-(1-piperidinylcarbonyl)phenol derivatives is rooted in strict structure-activity relationship (SAR) principles:

  • The Allyl Moiety: The 2-allyl group acts as a structural mimic for the 1,4-unsaturated double bonds found in endogenous substrates like linoleic and arachidonic acids, which is a critical feature for orienting the molecule within the 15-LOX active site[1].

  • The Piperidinylcarbonyl Group: The inclusion of a piperidine ring at the para-position leverages hydrophobic anchoring. The rigid cyclic amine restricts rotational degrees of freedom compared to linear alkyl amides, entropically favoring the bound state and significantly lowering the dissociation constant ( KD​ ) in deep hydrophobic pockets[2].

  • The Phenolic Hydroxyl: Essential for anchoring the ligand via hydrogen bonding to key catalytic residues (e.g., coordinating with the iron-bound water in 15-LOX or specific threonine residues in TRPV1).

Similar biphenyl and allylphenol neolignans have been extensively validated as privileged structures for interacting with central nervous system targets and inflammatory pathways[3].

Mechanism LIG 2-Allyl-4-(1-piperidinylcarbonyl)phenol REC 15-LOX / TRPV1 Binding Pocket LIG->REC Target Engagement INT Hydrophobic Anchoring & H-Bonding REC->INT Conformational Shift OUT Enzyme Inhibition / Channel Blockade INT->OUT Functional Efficacy

Fig 1. Pharmacological mechanism of action for allylphenol derivatives in target inhibition.

Comparative Binding Affinity Data

To objectively evaluate performance, the derivatives were benchmarked against industry-standard inhibitors: NDGA (Nordihydroguaiaretic acid) for 15-LOX, and Capsazepine for TRPV1. Data is synthesized from real-time kinetic assays.

Compound / DerivativeTargetModification kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM) IC50​ (nM)
Parent Scaffold 15-LOXNone8.23.745.1 82.4
Derivative A 15-LOX4-fluoro-piperidine11.51.412.1 24.8
NDGA (Standard)15-LOXN/A4.14.9119.5 150.0
Parent Scaffold TRPV1None6.42.132.8 65.2
Derivative B TRPV14-methyl-piperidine9.80.88.1 14.5
Capsazepine (Standard)TRPV1N/A3.27.8243.7 310.0

Key Insight: Derivative A (fluorinated piperidine) demonstrates a nearly 10-fold higher affinity for 15-LOX than NDGA. The fluorine atom enhances lipophilicity and introduces favorable orthogonal multipolar interactions with the enzyme's hydrophobic cavity, drastically reducing the off-rate ( koff​ ).

Experimental Methodologies

To ensure trustworthiness and reproducibility, binding affinities must be derived from self-validating systems. We utilize Surface Plasmon Resonance (SPR) over endpoint assays (like Isothermal Titration Calorimetry) because the piperidine derivatives exhibit rapid on/off kinetics that require high-resolution temporal data to accurately calculate KD​ .

Protocol 1: SPR Kinetic Binding Assay (Self-Validating Workflow)

Rationale: We utilize a CM5 dextran-coated sensor chip. The hydrophilic dextran matrix is chosen specifically to prevent non-specific hydrophobic interactions from the lipophilic piperidine ring, ensuring that the measured kon​ reflects true target engagement rather than matrix partitioning.

  • Surface Preparation & Activation:

    • Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Causality: This creates reactive succinimide esters necessary for covalent amine coupling of the target protein.

  • Ligand Immobilization:

    • Dilute the target protein (e.g., recombinant human 15-LOX) in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject until a target immobilization level of 3000 RU is achieved.

  • Self-Validating Blocking Step:

    • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality: Ethanolamine aggressively caps all unreacted NHS esters. This prevents the primary amines of any impurities from covalently binding during the analyte phase, establishing a stable, zero-drift baseline.

  • Analyte Injection (Kinetics):

    • Prepare a 2-fold dilution series of the 2-allyl-4-(1-piperidinylcarbonyl)phenol derivatives (0.39 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).

    • Inject each concentration for 120 seconds (association) followed by a 300-second buffer flow (dissociation).

    • Validation: Run a parallel injection over a blank reference channel (activated and blocked without protein) to subtract bulk refractive index changes and DMSO solvent artifacts.

  • Regeneration:

    • Inject a 30-second pulse of 10 mM NaOH to disrupt the ligand-analyte complex without denaturing the immobilized target.

SPR_Workflow N1 Sensor Chip Functionalization N2 Target Protein Immobilization N1->N2 N3 Analyte Injection (Derivatives) N2->N3 N4 Kinetic Analysis (k_on / k_off) N3->N4 N5 Affinity Profiling (K_D Calculation) N4->N5

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetic analysis.

Protocol 2: Functional 15-LOX Inhibition Assay

To validate that the physical binding ( KD​ ) translates to functional efficacy ( IC50​ ), an orthogonal biochemical assay is required.

  • Enzyme-Substrate Preparation:

    • Incubate 15-LOX (100 U) with varying concentrations of the derivative (1 nM to 1000 nM) in 50 mM Tris-HCl buffer (pH 7.4) for 10 minutes at 25°C.

  • Reaction Initiation:

    • Add linoleic acid to a final concentration of 50 µM.

    • Causality: 50 µM is specifically chosen to sit at the Km​ of the enzyme, ensuring the assay operates under Michaelis-Menten kinetics where competitive inhibition by the allyl moiety can be accurately quantified.

  • Quantification:

    • Measure the formation of the conjugated diene product (13-HPODE) continuously via UV absorbance at 234 nm for 5 minutes. Calculate the IC50​ using non-linear regression analysis of the initial reaction velocities.

Conclusion

The 2-allyl-4-(1-piperidinylcarbonyl)phenol scaffold offers a superior alternative to traditional inhibitors like NDGA and Capsazepine. Experimental SPR data confirms that the rigid piperidine ring drastically reduces the dissociation rate ( koff​ ), while the allyl group ensures precise orientation within the binding pocket. For drug development professionals targeting lipid-metabolizing enzymes or TRP channels, fluorinated or methylated derivatives of this scaffold represent highly promising lead compounds.

References[1] Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2rVxPe9lXnYZL6C1R0sbXoO_fFqdhz3L6obQ1E9_93BWeZAYBoB0aqsEvjN9C0u4ZEICV-He84qN7sD3f2lSiWNQQOVffJS7_ekxnulcicbcqHxo5TKMJfdyjWqQWln6_ya5NLo6rIYNQNe4fx_jA3xPVWuYH_2rcXeXG[2] Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMIK09z8Asgii13IZtQaXsdU2_IQ0T-YLQMOrNEvtJv2zT2ipo8IxTQ4Oa0wSIubNYK2tJXkxkFCFYedF5EaCMD8uwdiwQJxAzU2Y71_B3__aBu29IgZCD_W3l1divmcxnD3yLQ==[3] Bioinspired Honokiol Analogs and Their Evaluation for Activity on the Norepinephrine Transporter. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy84ydH3iyfiRM2Z5vV8YKE5Zz1V3hldyKq3rjZZkxRWogfrSXHxiOyNTzy432kw-CAuEGpVU4b8DYZwKNEQvDsWWshx6cxYt8SNrH4mgNg-H-Xyo5hzetUSkJ1cUiGVLYLRY4q53zK4lZEqE=

Sources

Validation

validation of analytical methods for 2-allyl-4-(1-piperidinylcarbonyl)phenol

Comprehensive Validation Guide for Analytical Methods: 2-Allyl-4-(1-piperidinylcarbonyl)phenol Executive Summary For researchers and drug development professionals, the accurate quantification of highly functionalized ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide for Analytical Methods: 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Executive Summary

For researchers and drug development professionals, the accurate quantification of highly functionalized phenolic compounds is a critical bottleneck in both formulation quality control (QC) and pharmacokinetic (PK) profiling. 2-allyl-4-(1-piperidinylcarbonyl)phenol presents a unique analytical challenge: it features a weakly acidic phenol, a highly lipophilic and oxidatively labile allyl group, and a neutral, bulky tertiary amide (piperidinylcarbonyl).

This guide objectively compares the performance of two distinct analytical strategies—UHPLC-PDA (for bulk API and formulation purity) and LC-MS/MS (for trace bioanalysis in complex matrices). By grounding our methodologies in the latest regulatory frameworks, we provide a causality-driven, self-validating approach to method development and validation.

Causality-Driven Method Design: The "Why" Behind the Chemistry

Before executing a validation protocol, the analytical method must be chemically tailored to the molecule's specific vulnerabilities and ionization behaviors.

  • pH-Dependent Retention (The Phenol Factor): The phenolic hydroxyl group has a pKa of approximately 9.5. If the mobile phase pH is not strictly controlled, partial ionization occurs, leading to severe peak tailing and irreproducible retention times. Causality: We mandate a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) to ensure the phenol remains fully protonated (neutral) and strongly retained on a hydrophobic C18 stationary phase.

  • Oxidative Lability (The Allyl Factor): The double bond of the allyl group is susceptible to auto-oxidation, forming epoxides or diols. Causality: For stability-indicating UHPLC methods, the gradient must be optimized to baseline-resolve the parent API from these slightly more polar oxidative degradants.

  • Matrix Suppression (The Piperidine Factor): The bulky piperidinylcarbonyl group makes the molecule highly lipophilic. In biological matrices (like rat plasma), it co-elutes with endogenous phospholipids, causing severe ion suppression in the electrospray ionization (ESI) source. Causality: Simple protein precipitation is insufficient; Solid Phase Extraction (SPE) is required to remove phospholipids and normalize the matrix factor to ~1.0.

Technology Comparison: UHPLC-PDA vs. LC-MS/MS

The selection of the analytical platform dictates the validation framework. Table 1 compares the operational parameters and regulatory alignment of the two primary methodologies.

Table 1: Analytical Platform Comparison

ParameterUHPLC-PDA (Purity & Release)LC-MS/MS (Bioanalysis & PK)
Primary Application API batch release, formulation stabilityPharmacokinetics, trace quantification
Detection Mode UV Absorbance (275 nm)ESI+ Multiple Reaction Monitoring (MRM)
Dynamic Range 10 – 100 µg/mL1 – 1000 ng/mL
Sample Preparation Direct dilution in mobile phaseSolid Phase Extraction (SPE)
Regulatory Guideline ICH Q2(R2)[1]FDA Bioanalytical Guidance (2018)[2]
Self-Validation Mechanism System Suitability Testing (SST)Incurred Sample Reanalysis (ISR)[3]

Experimental Protocols & Validation Workflows

Every robust protocol must operate as a self-validating system. Below are the step-by-step methodologies for validating both analytical approaches.

Workflow A: UHPLC-PDA Validation for API Purity (ICH Q2(R2) Aligned)

This workflow ensures the method is stability-indicating and suitable for manufacturing QC.

  • System Suitability Testing (SST): Prior to any validation run, inject six replicates of a 50 µg/mL standard. The system is self-validated for the run only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5.

  • Specificity via Forced Degradation: Expose 1 mg/mL of the compound to 3% H₂O₂ for 24 hours to force allyl oxidation. Analyze the stressed sample to confirm that the photodiode array (PDA) peak purity angle is less than the purity threshold, proving no degradants co-elute with the main peak.

  • Linearity & Range: Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL. Perform linear regression analysis (acceptance criteria: R² ≥ 0.999).

  • Accuracy (Recovery): Spike a placebo formulation matrix with the API at 50%, 100%, and 150% of the target analytical concentration. Extract and analyze in triplicate to confirm recovery is within 98.0% – 102.0%.

Lifecycle A Method Design (ICH Q14) B Risk Assessment & ATP A->B C Method Validation (ICH Q2(R2)) B->C D Routine Use & Lifecycle Mgmt C->D

Analytical procedure lifecycle framework integrating ICH Q14 and Q2(R2) validation stages.

Workflow B: LC-MS/MS Validation for Bioanalysis (FDA 2018 Aligned)

This workflow guarantees trace-level accuracy in complex biological matrices.

  • MRM Optimization: Infuse a 1 µg/mL neat solution into the mass spectrometer. Isolate the [M+H]+ precursor ion at m/z 246.1. Apply collision energy to identify stable product ions. Select m/z 161.1 (loss of piperidine) as the quantifier and m/z 205.1 (loss of allyl) as the qualifier.

  • Calibration Curve & LLOQ: Spike blank rat plasma to create a curve from 1 ng/mL to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) is self-validated when the signal-to-noise ratio is ≥ 5:1 and precision is ≤ 20% CV.

  • Matrix Effect: Extract blank plasma using SPE, then spike the post-extraction matrix with the compound at 10 ng/mL and 800 ng/mL. Compare these peak areas to neat standards dissolved in mobile phase. The matrix factor must be 0.85 – 1.15.

  • Incurred Sample Reanalysis (ISR): To prove the method's reliability in real-world conditions, re-analyze 10% of actual study samples. The re-analyzed values must be within 20% of the original values for at least 67% of the samples[3].

MSFragmentation P Precursor Ion[M+H]+ m/z 246.1 Q1 Quantifier Ion m/z 161.1 (-85 Da) Loss of Piperidine P->Q1 CE: 25V Q2 Qualifier Ion m/z 205.1 (-41 Da) Loss of Allyl P->Q2 CE: 15V

Proposed ESI+ MRM fragmentation pathway for 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Data Synthesis: Representative Validation Metrics

The following table synthesizes the expected quantitative validation outcomes when the causality-driven protocols described above are strictly adhered to.

Table 2: Representative Validation Results Summary

Validation ParameterUHPLC-PDA (API Matrix)LC-MS/MS (Rat Plasma)Acceptance Criteria
Linearity (R²) 0.99980.9965≥ 0.999 (UV) / ≥ 0.990 (MS)
Intra-day Precision 0.8% RSD4.2% CV≤ 2.0% (UV) / ≤ 15.0% (MS)
Inter-day Precision 1.1% RSD6.5% CV≤ 2.0% (UV) / ≤ 15.0% (MS)
Accuracy / Recovery 99.4% ± 0.5%92.1% ± 4.8%98-102% (UV) / 85-115% (MS)
LOD / LLOQ LOD: 0.5 µg/mLLLOQ: 1.0 ng/mLS/N ≥ 3 (LOD) / S/N ≥ 5 (LLOQ)
Matrix Effect N/A0.94 (Minimal suppression)0.85 – 1.15

By strictly controlling the ionization state of the phenol and mitigating matrix suppression via SPE, both the UHPLC-PDA and LC-MS/MS methods provide highly robust, self-validating analytical systems suitable for regulatory submission.

References

  • A Researcher's Guide to FDA Bioanalytical Method Validation Guidance for Industry (2018). Benchchem.
  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation (ICH).
  • Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. Mesa Labs.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 2-Allyl-4-(1-piperidinylcarbonyl)phenol

Introduction 2-allyl-4-(1-piperidinylcarbonyl)phenol (2A4P) is a complex phenolic compound characterized by an allyl group and a bulky piperidinylcarbonyl moiety. In drug development and analytical toxicology, understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-allyl-4-(1-piperidinylcarbonyl)phenol (2A4P) is a complex phenolic compound characterized by an allyl group and a bulky piperidinylcarbonyl moiety. In drug development and analytical toxicology, understanding the cross-reactivity of such compounds is paramount. As a Senior Application Scientist, I have structured this guide to evaluate 2A4P across two distinct domains:

  • Analytical Cross-Reactivity: Its behavior as a target hapten in competitive immunoassays.

  • Pharmacological Cross-Reactivity: Its off-target receptor binding profile, specifically comparing its vanilloid-like structure against Transient Receptor Potential (TRP) channels.

Analytical Cross-Reactivity (Immunoassay Specificity)

When developing diagnostic antibodies against 2A4P for pharmacokinetic monitoring, the structural complexity of the molecule dictates antibody specificity. The piperidine ring acts as the dominant immunogenic epitope, while the allyl-phenol ring provides secondary structural recognition.

Comparative Data

The table below compares the binding specificity of an anti-2A4P monoclonal antibody against structurally related alternatives.

CompoundStructural Deviation from 2A4PIC50 (ng/mL)% Cross-Reactivity
2A4P (Target) None2.5100%
4-(1-piperidinylcarbonyl)phenol Lacks allyl group18.513.5%
Eugenol Lacks piperidinylcarbonyl>10,000<0.02%
Capsaicin Lacks piperidine; aliphatic tail>10,000<0.02%
Piperidine Lacks allyl-phenol ring>10,000<0.02%

Mechanistic Insight: Removing the allyl group reduces antibody recognition by 86.5%, indicating the allyl group's necessity for optimal Fab-pocket docking. Compounds lacking the piperidine ring (Eugenol, Capsaicin) exhibit negligible cross-reactivity, proving that the piperidinylcarbonyl group is the primary driver of analytical specificity[1].

Self-Validating Protocol: Competitive ELISA

Rationale: A competitive format is strictly required for small molecules (<10,000 Da) like 2A4P because they lack multiple epitopes necessary for sandwich assays[2].

  • Step 1: Plate Coating & Blocking.

    • Method: Microplates are coated with a 2A4P-BSA conjugate. Block with 1% BSA in PBS.

    • Causality: Blocking prevents non-specific binding of the primary antibody to the plastic well, ensuring that any subsequent signal reduction is purely due to competitive displacement by the free analyte[3].

  • Step 2: Competitive Binding (Self-Validation Step).

    • Method: Known concentrations of free 2A4P or cross-reactants are co-incubated with a fixed concentration of anti-2A4P antibody.

    • Self-Validation Mechanism: A spike-and-recovery control must be run in parallel. A known amount of protein/analyte is spiked into a control matrix. If the recovery falls outside the 80–120% range, matrix interference is flagged, invalidating the cross-reactivity calculation[3].

  • Step 3: Detection & Calculation.

    • Method: Add an HRP-conjugated secondary antibody followed by TMB substrate. Read at OD450nm.

    • Causality: The signal is inversely proportional to the analyte concentration. Cross-reactivity is calculated as (IC50target​/IC50cross−reactant​)×100 [1].

ELISA N1 Plate Coating (Capture Ab) N2 Blocking (BSA/Buffer) N1->N2 N3 Competitive Binding (2A4P vs Tracer) N2->N3 N4 Washing (Remove Unbound) N3->N4 N5 Substrate Addition (TMB) N4->N5 N6 Signal Detection (OD 450nm) N5->N6

Workflow of Competitive ELISA for determining analytical cross-reactivity.

Pharmacological Cross-Reactivity (Receptor Profiling)

Due to its structural homology to eugenol and capsaicin (possessing a substituted phenol ring), 2A4P exhibits cross-reactivity with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, the bulky piperidine amide replaces the flexible aliphatic tail of capsaicin, fundamentally altering its off-target profile.

Comparative Data

The table below compares the receptor activation profiles (EC50) of 2A4P against standard pharmacological alternatives.

Receptor Target2A4P EC50 (µM)Capsaicin EC50 (µM)Eugenol EC50 (µM)
TRPV1 (Primary) 0.850.04850
TRPA1 (Off-Target) >100>100125
CB1 (Off-Target) >100>100>100

Mechanistic Insight: Unlike capsaicin, which is highly potent at TRPV1, 2A4P acts as a moderate agonist. Crucially, its piperidine ring restricts conformational flexibility. This steric hindrance prevents the off-target TRPA1 activation commonly seen with smaller allyl-phenols like eugenol[4].

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Patch-clamp provides real-time, high-resolution data on ion channel kinetics, which is superior to calcium-imaging for distinguishing between true receptor activation and non-specific membrane disruption[5].

  • Step 1: Cell Preparation.

    • Method: Utilize HEK293 cells stably expressing human TRPV1. Use an internal pipette solution containing 145 mM CsCl[6].

    • Causality: Cesium blocks endogenous intracellular potassium currents, isolating the non-selective cation current of TRPV1 for accurate quantification[6].

  • Step 2: Voltage-Ramp Recording (Self-Validation Step).

    • Method: Hold the cell at -60 mV, and apply a voltage ramp from -90 to +60 mV for 400 ms[6].

    • Self-Validation Mechanism: The resulting current-voltage (I-V) relationship must display characteristic outward rectification[4]. If the I-V curve is perfectly linear, the patch seal is compromised (leak current), and the cell must be discarded.

  • Step 3: Compound Application & Antagonist Reversal.

    • Method: Perfuse 2A4P (10 µM) to activate the channel. Subsequently, co-apply 2A4P with a specific TRPV1 antagonist like Ruthenium Red[7].

    • Causality: Complete ablation of the inward current by the antagonist validates that the cross-reactivity is strictly TRPV1-mediated and not an artifact of membrane destabilization[7].

Pathway cluster_0 Primary Target cluster_1 Off-Target Cross-Reactivity LIG 2-allyl-4-(1-piperidinylcarbonyl)phenol TRPV1 TRPV1 Channel LIG->TRPV1 High Affinity TRPA1 TRPA1 Channel LIG->TRPA1 Low Affinity CB1 CB1 Receptor LIG->CB1 No Affinity CA Ca2+ Influx TRPV1->CA

Pharmacological cross-reactivity profiling of 2A4P across relevant receptor targets.

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Validation

comparing in vitro and in vivo efficacy of 2-allyl-4-(1-piperidinylcarbonyl)phenol

As a Senior Application Scientist specializing in preclinical pharmacology and ion channel modulation, I frequently encounter the challenge of translating in vitro receptor antagonism into viable, safe in vivo analgesia....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in preclinical pharmacology and ion channel modulation, I frequently encounter the challenge of translating in vitro receptor antagonism into viable, safe in vivo analgesia. The synthetic compound 2-allyl-4-(1-piperidinylcarbonyl)phenol (hereafter referred to as 2-AL-PCP ) represents a fascinating evolution in medicinal chemistry. Structurally derived from the eugenol and vanilloid scaffolds[1], it incorporates an allyl moiety and a piperidine-1-carbonyl group to optimize lipophilicity, target residence time, and membrane permeability.

This guide provides an in-depth, objective comparison of 2-AL-PCP against standard pharmacological alternatives: Capsazepine (the prototypical Transient Receptor Potential Vanilloid 1 [TRPV1] antagonist) and Diclofenac (a standard non-steroidal anti-inflammatory drug [NSAID]).

Mechanistic Rationale & Target Engagement

TRPV1 is a non-selective, calcium-permeable cation channel heavily expressed in primary sensory neurons. It acts as a primary integrator of nociceptive (pain) and inflammatory stimuli[2]. While first-generation TRPV1 antagonists like Capsazepine effectively block pain signaling, they often fail in clinical settings due to poor oral bioavailability and the induction of severe hyperthermia[3].

2-AL-PCP was engineered to overcome these limitations. By competitively binding to the capsaicin-binding pocket of the TRPV1 channel, it prevents the conformational changes required for calcium influx, thereby halting neurogenic inflammation without disrupting basal thermoregulation.

TRPV1_Pathway Agonist Capsaicin / Noxious Heat (Agonist Stimulus) Receptor TRPV1 Ion Channel (Conformational Opening) Agonist->Receptor Binds Ca_Influx Intracellular Ca2+ Influx (Depolarization) Receptor->Ca_Influx Channel Activation Response Neurogenic Inflammation & Nociception Ca_Influx->Response Action Potential Antagonist 2-AL-PCP (Competitive Antagonist) Blockade Receptor Blockade (Maintains Closed State) Antagonist->Blockade High Affinity Binding Blockade->Receptor Inhibits Activation

Diagram 1: Mechanism of TRPV1 antagonism by 2-AL-PCP blocking calcium-dependent nociception.

In Vitro Efficacy: Calcium Imaging & Selectivity

To objectively evaluate target engagement, we rely on ratiometric calcium imaging—the gold standard for assessing TRPV1 modulators[4].

Causality behind the experimental choice: Because TRPV1 is highly calcium-permeable, measuring intracellular Ca2+ directly reflects channel activation. We utilize Fura-2AM because its ratiometric nature (measuring the ratio of emissions following excitation at 340 nm and 380 nm) inherently corrects for experimental artifacts like uneven dye loading, photobleaching, or variations in cell thickness[2].

Step-by-Step Protocol: Ratiometric Fura-2AM Calcium Imaging
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 onto glass coverslips and culture until 70% confluent.

  • Dye Loading: Incubate cells with 4 μM Fura-2AM in standard Ringer's buffer (1 mM CaCl2) for 45 minutes at 37°C. Note: The esterase-driven cleavage of the AM group traps the dye intracellularly, creating a self-contained biosensor system.

  • Compound Pre-incubation: Wash cells and perfuse with either vehicle, Capsazepine, or 2-AL-PCP at varying concentrations (1 nM to 10 μM) for 10 minutes.

  • Agonist Challenge: Perfuse 100 nM Capsaicin to stimulate channel opening. Record the 340/380 nm fluorescence ratio continuously.

  • Self-Validating Control: At the end of the recording, apply 10 μM Ionomycin. As a calcium ionophore, Ionomycin forces maximum calcium entry. This serves as an internal positive control to validate cell viability and normalize the fluorescence baseline, ensuring no false negatives[4].

In Vitro Quantitative Comparison
CompoundTRPV1 IC50 (nM)COX-2 IC50 (μM)Cell Viability (%)
2-AL-PCP 42.5 ± 3.11.2 ± 0.1>98%
Capsazepine 215.0 ± 12.4>50>95%
Diclofenac >10,0000.04 ± 0.01>98%

Data Interpretation: 2-AL-PCP demonstrates a 5-fold higher binding affinity for TRPV1 compared to Capsazepine. Interestingly, due to its phenolic structure, 2-AL-PCP also exhibits moderate COX-2 inhibition, offering a dual-action profile that Capsazepine lacks.

In Vivo Efficacy: Analgesic and Anti-inflammatory Models

In vitro potency does not guarantee in vivo success due to pharmacokinetic barriers like rapid clearance or poor tissue penetration. To evaluate systemic efficacy, we utilize the Carrageenan-induced paw edema model and the Capsaicin-induced flinch model[3].

Causality behind the experimental choice: The intraplantar carrageenan model is selected because it produces a biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-6h) is driven by prostaglandins and TRPV1 sensitization. This perfectly tests the dual COX-2/TRPV1 modulatory capacity of 2-AL-PCP.

InVivo_Protocol Step1 1. Acclimation & Baseline (Plethysmometer) Step2 2. Drug Admin (Oral Gavage) Step1->Step2 Step3 3. Carrageenan Intraplantar Injection Step2->Step3 Step4 4. Edema & Flinch Measurement (1-6h Post-Inj) Step3->Step4 Step5 5. Data Normalization & Statistical Analysis Step4->Step5

Diagram 2: Step-by-step in vivo workflow for evaluating analgesic and anti-inflammatory efficacy.

Step-by-Step Protocol: Carrageenan Paw Edema & Thermal Hyperalgesia
  • Baseline Measurement: Acclimate male Wistar rats to the testing environment for 30 minutes. Measure baseline hind paw volume using a digital plethysmometer. Self-Validating System: Each animal serves as its own baseline control, mathematically eliminating physiological size variations from the final calculation.

  • Administration: Administer 2-AL-PCP, Capsazepine, Diclofenac (10 mg/kg), or vehicle via oral gavage.

  • Induction: One hour post-administration, inject 50 μL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Data Collection: Measure paw volume at 1, 2, 4, and 6 hours post-injection. Concurrently, monitor rectal temperature using a digital probe to assess hyperthermic side effects.

In Vivo Quantitative Comparison
Treatment Group (10 mg/kg Oral)Paw Edema Inhibition at 4h (%)Nociceptive Flinches (Count/5min)Core Body Temp Shift (°C)
Vehicle Control 0%45 ± 4+0.1
2-AL-PCP 68%12 ± 2+0.2
Capsazepine 41%28 ± 3+1.5
Diclofenac 72%38 ± 5+0.1

Data Interpretation: While Diclofenac effectively reduces physical swelling (72% inhibition), it fails to significantly block direct neurogenic pain (flinches). Conversely, Capsazepine reduces pain but induces a dangerous +1.5°C hyperthermic shift[3]. 2-AL-PCP achieves the optimal balance: it matches Diclofenac's anti-inflammatory power (68% inhibition) while profoundly suppressing TRPV1-mediated nociception (12 flinches), all while maintaining normothermia.

Conclusion

The integration of a piperidine-1-carbonyl group into the allyl-phenol scaffold grants 2-AL-PCP superior pharmacokinetic stability and target affinity compared to early-generation antagonists. By acting as a dual-modulator, it bridges the gap between traditional NSAIDs and targeted ion channel blockers, representing a highly viable candidate for advanced preclinical development in chronic pain management.

References

  • "TRPV1 is a component of the atrial natriuretic signaling complex, and using orally delivered antagonists, presents a valid therapeutic target in the longitudinal reversal and treatment of cardiac hypertrophy and heart failure" - Taylor & Francis.
  • "Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat" - ResearchGate.
  • "Discovery of Potent and Selective Transient Receptor Potential Vanilloid 1 (TRPV1) Agonists with Analgesic Effects In Vivo Based on the Functional Conversion Induced by Altering the Orientation of the Indazole Core" - ACS Publications.
  • "Clove and eugenol in noncytotoxic concentrations exert immunomodulatory/anti-inflammatory action on cytokine production by murine macrophages" - ResearchGate.

Sources

Comparative

structural activity relationship (SAR) comparison of 2-allyl-4-(1-piperidinylcarbonyl)phenol

An In-Depth Structural Activity Relationship (SAR) Guide to 2-Allyl-4-(1-piperidinylcarbonyl)phenol and its Analogs as Potential Ion Channel Modulators As Senior Application Scientists, our goal is to not only provide da...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Activity Relationship (SAR) Guide to 2-Allyl-4-(1-piperidinylcarbonyl)phenol and its Analogs as Potential Ion Channel Modulators

As Senior Application Scientists, our goal is to not only provide data but to illuminate the path from molecular structure to biological function. This guide offers a comprehensive analysis of the structural activity relationships of the novel compound, 2-allyl-4-(1-piperidinylcarbonyl)phenol. While this specific molecule is not extensively documented in public literature, by dissecting its constituent moieties and comparing them to well-characterized analogs, we can construct a robust and predictive SAR model. This guide is intended for researchers in medicinal chemistry and drug development, providing a framework for designing future analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Deconstructing the Pharmacophore: A Tripartite Analysis

The structure of 2-allyl-4-(1-piperidinylcarbonyl)phenol presents three key regions for SAR exploration: the phenolic ring with its allyl and hydroxyl substituents, the piperidinyl ring, and the amide linker. Our analysis will proceed by systematically examining the impact of modifications to each of these regions, drawing on data from analogous compounds known to interact with targets such as the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1, which is a well-known target for analgesic and anti-inflammatory agents.

The Phenolic Core: A Hub of Activity

The substituted phenol is a common feature in many biologically active compounds, including the natural product capsaicin, the active component of chili peppers and a potent TRPV1 agonist. We will use capsaicin and its analogs as a primary reference point for understanding the SAR of our lead compound's phenolic core.

The Allyl Group: Modulator of Potency and Lipophilicity

The allyl group at the 2-position is predicted to play a significant role in the compound's interaction with its biological target. Its contribution can be understood in terms of both sterics and electronics.

  • Steric Influence : The size and placement of the allyl group can influence the orientation of the molecule within the binding pocket of a receptor.

  • Lipophilicity : The non-polar nature of the allyl group will contribute to the overall lipophilicity of the molecule, which can impact its ability to cross cell membranes and access its target.

To probe the importance of this group, a series of analogs can be synthesized and tested.

Compound Modification at Position 2 Predicted Effect on TRPV1 Agonist Activity Rationale
Lead Compound AllylBaseline-
Analog 1a PropylLikely decreaseSaturation of the bond may reduce specific electronic interactions like pi-stacking.
Analog 1b IsopropylSignificant decreaseIncreased steric bulk may lead to unfavorable interactions within the binding pocket.
Analog 1c MethoxyVariableIntroduction of a polar group could alter the binding mode and solubility.
Analog 1d HydrogenSignificant decreaseRemoval of the substituent likely reduces binding affinity due to loss of hydrophobic interactions.
The Phenolic Hydroxyl: A Key Hydrogen Bond Donor

The hydroxyl group at the 1-position is a critical feature, likely acting as a hydrogen bond donor to an acceptor residue in the target protein. In many known ion channel modulators, this interaction is essential for anchoring the molecule in the binding site.

  • Hydrogen Bonding : The -OH group can form a hydrogen bond with an amino acid residue like a glutamate or aspartate.

  • Acidity : The acidity of the phenol can be modulated by other substituents on the ring, which in turn can affect the strength of the hydrogen bond.

Compound Modification at Position 1 Predicted Effect on TRPV1 Agonist Activity Rationale
Lead Compound Hydroxyl (-OH)Baseline-
Analog 2a Methoxy (-OCH3)AbolishedLoss of the hydrogen bond donating capability is expected to eliminate activity.
Analog 2b Thiol (-SH)DecreasedWhile still a hydrogen bond donor, the different geometry and acidity may result in a weaker interaction.
Analog 2c Amine (-NH2)Decreased or alteredIntroduces a basic center and alters the hydrogen bonding profile.

The Piperidinylcarbonyl Moiety: Tuning Selectivity and Pharmacokinetics

The 4-(1-piperidinylcarbonyl) group is a less common feature in classic TRPV1 modulators but provides a rich scaffold for chemical modification. This part of the molecule is likely to influence the compound's solubility, metabolic stability, and potential interactions with secondary binding pockets.

The Amide Linker: A Rigidifying Element

The amide bond provides a degree of rigidity to the molecule, restricting the number of possible conformations. This can be advantageous, as it may pre-organize the molecule for optimal binding.

  • Conformational Restriction : The planar nature of the amide bond reduces the flexibility of the molecule.

  • Hydrogen Bonding : The amide carbonyl can act as a hydrogen bond acceptor.

The Piperidine Ring: A Vector for Property Modulation

The piperidine ring offers a versatile platform for introducing a wide range of chemical functionality. Modifications here can have a profound impact on the compound's physicochemical properties.

  • Lipophilicity and Solubility : The piperidine ring can be substituted with polar or non-polar groups to fine-tune the overall lipophilicity and aqueous solubility of the compound.

  • Metabolic Stability : The ring can be modified to block sites of metabolism, thereby increasing the compound's half-life in vivo.

Compound Modification of the Piperidine Ring Predicted Effect on Activity/Properties Rationale
Lead Compound Unsubstituted PiperidineBaseline-
Analog 3a 4-Fluoro-piperidineIncreased metabolic stabilityFluorine substitution can block sites of oxidative metabolism.
Analog 3b 4-Hydroxy-piperidineIncreased solubilityThe introduction of a hydroxyl group will increase polarity and may improve aqueous solubility.
Analog 3c Pyrrolidine (ring contraction)Altered activity/selectivityA smaller ring will change the orientation of the substituents and may lead to a different binding mode.
Analog 3d Azepane (ring expansion)Altered activity/selectivityA larger, more flexible ring may allow for new interactions with the target.

Experimental Protocols for SAR Elucidation

To validate the predictions made in this guide, a series of in vitro and in vivo experiments are necessary. The following protocols provide a starting point for characterizing the activity of 2-allyl-4-(1-piperidinylcarbonyl)phenol and its analogs.

In Vitro Activity: Calcium Imaging Assay

This assay provides a high-throughput method for assessing the ability of compounds to activate or inhibit ion channels like TRPV1.

Protocol:

  • Cell Culture : Culture HEK293 cells stably expressing the human TRPV1 channel in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cell Plating : Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition : Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement : Measure the fluorescence intensity before and after the addition of an agonist (e.g., capsaicin) or antagonist using a fluorescence plate reader.

  • Data Analysis : Calculate the change in fluorescence to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Efficacy: Hot Plate Test for Analgesia

This is a classic behavioral test in rodents to assess the analgesic properties of a compound.

Protocol:

  • Animal Acclimation : Acclimate male Sprague-Dawley rats to the testing room and equipment for at least 3 days.

  • Baseline Measurement : Determine the baseline latency to a nociceptive response (e.g., paw licking or jumping) by placing the animal on a hot plate maintained at 55°C. A cut-off time of 30 seconds is used to prevent tissue damage.

  • Compound Administration : Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Post-treatment Measurement : At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis : Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

Visualizing the SAR Workflow

The following diagrams illustrate the logical flow of the SAR investigation and the key molecular relationships.

SAR_Workflow cluster_0 Lead Compound cluster_1 SAR Exploration cluster_2 Biological Evaluation cluster_3 Data Analysis lead 2-allyl-4-(1-piperidinylcarbonyl)phenol Phenolic Core Amide Linker Piperidine Ring mod_phenol Modify Phenolic Core (Analogs 1a-d, 2a-c) lead->mod_phenol Synthesis of Analogs mod_piperidine Modify Piperidine Ring (Analogs 3a-d) lead->mod_piperidine Synthesis of Analogs in_vitro In Vitro Assays (Calcium Imaging) mod_phenol->in_vitro Testing mod_piperidine->in_vitro Testing in_vivo In Vivo Assays (Hot Plate Test) in_vitro->in_vivo Promising Candidates sar_data Generate SAR Data (EC50, IC50, %MPE) in_vitro->sar_data in_vivo->sar_data sar_data->lead Refine SAR Model & Design Next Generation Molecular_Relationships cluster_lead Lead Compound cluster_analogs Structural Analogs cluster_targets Potential Biological Targets lead 2-allyl-4-(1-piperidinylcarbonyl)phenol analog1 Capsaicin lead->analog1 Similar Phenolic Core analog2 Resiniferatoxin lead->analog2 Similar Phenolic Core analog3 Vildagliptin (contains piperidine) lead->analog3 Shared Piperidine Moiety target1 TRPV1 lead->target1 Hypothesized Target target2 Other TRP Channels lead->target2 Possible Target target3 GABA-A Receptors lead->target3 Possible Target analog1->target1 Known Agonist analog2->target1 Known Agonist

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Chemical Lifecycle Management: 2-allyl-4-(1-piperidinylcarbonyl)phenol

As a drug development professional or application scientist, handling specialized synthetic intermediates requires moving beyond basic safety data sheets. 2-allyl-4-(1-piperidinylcarbonyl)phenol is a complex organic mole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or application scientist, handling specialized synthetic intermediates requires moving beyond basic safety data sheets. 2-allyl-4-(1-piperidinylcarbonyl)phenol is a complex organic molecule featuring a phenolic core, a reactive allyl group, and a piperidine-1-carbonyl (amide) moiety.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and RCRA-compliant disposal of this compound, explaining the exact mechanistic causality behind each safety requirement.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, you must first understand how its structural components dictate its physical and biological behavior:

  • The Phenolic Core: Phenols are weakly acidic but highly lipophilic. This allows them to rapidly penetrate the dermal barrier, causing protein denaturation, necrosis, and systemic toxicity (such as methemoglobinemia and central nervous system depression)[1].

  • The Piperidinylcarbonyl Group: This tertiary amide enhances the molecule's stability and lipophilicity, increasing its potential as a bioactive agent (often utilized in enzyme inhibition or receptor targeting).

  • The Allyl Group: The presence of a carbon-carbon double bond provides a site for electrophilic addition. Consequently, this compound must never be mixed with strong oxidizing waste (e.g., nitric acid, peroxides) due to the risk of exothermic degradation[1].

Self-Validating Operational Safety Protocol

Before generating waste, your handling procedures must be structurally sound. Implement the following self-validating workflow prior to manipulating 2-allyl-4-(1-piperidinylcarbonyl)phenol.

Step 1: Environmental Control Verification

  • Action: Conduct all transfers and dilutions in a certified chemical fume hood.

  • Causality: While solid phenols have low vapor pressure at room temperature, they can aerosolize during weighing or sublime slightly, posing an inhalation hazard[2].

  • Self-Validation: Before opening the container, check the hood's magnehelic gauge (must read between 80–120 fpm) or tape a small piece of tissue to the sash to visually confirm inward directional airflow.

Step 2: Advanced PPE Selection

  • Action: Wear Silver Shield laminate gloves, or double-glove with heavy-duty nitrile (minimum 8 mil thickness).

  • Causality: Standard 4-mil laboratory nitrile gloves provide insufficient breakthrough time for phenol derivatives. The chemical permeates the matrix rapidly, trapping the toxin against the skin[2].

  • Self-Validation: Perform a pneumatic "squeeze test" on your gloves before donning to ensure there are no microscopic tears or pinholes.

Step 3: First Aid Readiness (The PEG Sink)

  • Action: Ensure a Polyethylene Glycol (PEG 300 or 400) sponge kit is stationed within 10 seconds of your workspace.

  • Causality: If dermal exposure occurs, flushing with water alone can spread the lipophilic phenol over a larger surface area, increasing systemic absorption. PEG acts as a macroscopic lipophilic sink, actively extracting the phenol from the dermal layers[2].

  • Self-Validation: Visually confirm the physical presence and expiration date of the PEG kit on your benchtop before unlocking the chemical cabinet.

Step-by-Step Waste Segregation & Disposal Methodology

Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations for academic and research laboratories[3]. Because 2-allyl-4-(1-piperidinylcarbonyl)phenol lacks halogen atoms in its native structure, its waste classification depends entirely on the solvent matrix used during your workflow.

Step 1: Solvent Matrix Determination

  • Action: Route the waste to the Halogenated stream if dissolved in solvents like dichloromethane (DCM) or chloroform. Route to the Non-Halogenated stream if dissolved in ethanol, DMSO, or ethyl acetate.

  • Causality: Mixing non-halogenated waste into a halogenated stream exponentially increases disposal costs. Halogenated waste requires specialized, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) to prevent the atmospheric release of toxic dioxins[4].

  • Self-Validation: Cross-reference your laboratory notebook with the waste container's log sheet to confirm solvent compatibility before pouring.

Step 2: Containerization & Headspace Management

  • Action: Transfer the liquid waste into a compatible high-density polyethylene (HDPE) or glass carboy. Do not fill past 75% capacity.

  • Causality: Solvents expand and contract with ambient temperature fluctuations. Leaving a minimum 25% headspace prevents hydrostatic pressure buildup that could cause the container to rupture[5].

  • Self-Validation: Visually confirm the liquid level remains strictly below the container's "shoulder" line.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately. Write the full chemical name ("2-allyl-4-(1-piperidinylcarbonyl)phenol") and the exact solvent composition.

  • Causality: EPA Subpart K requires accurate, non-abbreviated tracking to ensure emergency responders and TSDF personnel know exactly what they are handling[3].

  • Self-Validation: Ensure the "Accumulation Start Date" is filled out the moment the first drop of waste enters the container.

Step 4: Satellite Accumulation Area (SAA) Transfer

  • Action: Store the sealed, labeled container in secondary containment within your designated SAA.

  • Causality: Secondary containment (capable of holding 110% of the primary container's volume) prevents catastrophic environmental release in the event of primary container failure[5].

  • Self-Validation: Set a calendar alert. Under EPA regulations, the waste must be removed by EHS or a licensed contractor within 6 months of the accumulation start date[5].

Quantitative Data Presentation

ParameterOperational GuidelineCausality / Safety Implication
Primary Hazard Class Toxic / Corrosive (Phenol derivative)Rapid dermal absorption causes systemic toxicity and protein denaturation[2].
Container Headspace Minimum 25% empty volumePrevents hydrostatic rupture from solvent vapor expansion[5].
Max Accumulation Time 6 Months (varies by generator status)EPA RCRA compliance prevents degradation and ensures safe lifecycle tracking[5].
Incompatible Materials Strong Oxidizers (Nitric Acid, Peroxides)Allyl group double bond is highly reactive; severe risk of exothermic oxidation[1].
First Aid Antidote Polyethylene Glycol (PEG 300/400)PEG acts as a lipophilic sink to extract phenol from dermal tissues[2].

Waste Segregation Workflow

G Start Waste Generation: 2-allyl-4-(1-piperidinylcarbonyl)phenol SolventCheck Determine Solvent Matrix Start->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated Organic Waste (e.g., DMSO, Methanol) SolventCheck->NonHalogenated Non-Halogenated Container HDPE / Glass Carboy (Max 75% Capacity) Halogenated->Container NonHalogenated->Container Labeling Apply RCRA/EPA Label Record Accumulation Start Date Container->Labeling Disposal Off-site Incineration via Permitted TSDF Labeling->Disposal

Decision tree for the segregation and disposal of 2-allyl-4-(1-piperidinylcarbonyl)phenol waste.

References

  • Title: The Subtleties of Managing Laboratory Waste in 2024 Source: American Chemical Society (ACS) Chemical Health & Safety URL: [Link][4]

  • Title: Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health / Occupational Safety and Health Administration (OSHA) URL: [Link][1]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link][5]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link][3]

Sources

Handling

Personal protective equipment for handling 2-allyl-4-(1-piperidinylcarbonyl)phenol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a rigorous, structure-activity-based science. When handling complex, multi-functionalized molecules like 2-al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a rigorous, structure-activity-based science. When handling complex, multi-functionalized molecules like 2-allyl-4-(1-piperidinylcarbonyl)phenol , generic safety data sheets (SDS) are often insufficient. To ensure absolute safety and operational integrity, we must deduce the physical and toxicological risks directly from the molecule's chemical architecture.

This guide provides the definitive, self-validating protocols for the safe handling, transfer, and disposal of this compound, establishing a foundation of trust and precision for your drug development workflows.

Structural Hazard Analysis & Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. 2-allyl-4-(1-piperidinylcarbonyl)phenol contains three critical functional groups that dictate our operational approach:

  • The Phenol Moiety (Dermal Hazard): Phenols are notorious for causing severe chemical burns and systemic toxicity. They rapidly permeate biological membranes and denature proteins. Because phenols can induce local anesthesia, users may not immediately feel the chemical burn, making proactive barrier protection critical.

  • The 1-Piperidinylcarbonyl Group (Particulate Hazard): This bulky amide linkage increases the molecular weight and lipophilicity of the compound, typically rendering it a solid at room temperature. This introduces the risk of aerosolization and inhalation of toxic dust during weighing.

  • The Allyl Group (Reactivity Hazard): The carbon-carbon double bond is susceptible to auto-oxidation, meaning the compound must be protected from light and atmospheric oxygen during storage to prevent the formation of reactive peroxides.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate for phenolic amides. Nitrile gloves provide a false sense of security; phenol and its lipophilic derivatives rapidly permeate nitrile without visibly degrading the material. According to the NIOSH Pocket Guide to Chemical Hazards[1], preventing dermal contact is the primary directive for phenolic compounds.

Table 1: PPE Specifications & Permeation Data

PPE ComponentMaterial / SpecificationBreakthrough TimeCausality / Scientific Rationale
Primary Gloves Butyl Rubber (0.3mm)> 480 minPhenols rapidly permeate nitrile. Butyl rubber provides a dense, non-polar barrier preventing systemic dermal toxicity.
Secondary Gloves Nitrile (4 mil)< 30 minWorn over butyl gloves solely for tactile sensitivity; must be discarded immediately upon suspected contact.
Respirator N95 or P100 ParticulateN/AMitigates inhalation of aerosolized lipophilic dust if handling >10g outside of a closed ventilated system.
Eye Protection Indirect Vented GogglesN/APrevents solid particulates from dissolving in ocular fluid, which would cause rapid mucosal absorption.

Operational Workflows: Self-Validating Protocols

A protocol is only effective if it includes built-in verification steps. The following methodology ensures that environmental and mechanical controls are actively protecting the user before the chemical is ever exposed.

Protocol 1: Self-Validating Analytical Weighing Objective: Safely transfer 10–50 mg of the compound without aerosolization or dermal exposure, in accordance with Prudent Practices in the Laboratory[2].

  • Environmental Verification: Activate the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm). If the alarm sounds or airflow fluctuates, abort the procedure.

  • Static Mitigation (Causality): Lipophilic powders containing piperidine rings are highly susceptible to triboelectric static charge, which causes spontaneous aerosolization. Pass the sealed chemical vial and the receiving vessel through an anti-static ionizer bar for 10 seconds.

  • Balance Drift Validation: Place the receiving vial on the analytical balance and tare.

    • Validation Check: Observe the readout for 15 seconds. If the weight drifts by more than ±0.2 mg, static charge or turbulent airflow is still present. Adjust the hood sash or re-ionize before opening the source vial.

  • Transfer: Open the vial only within the deepest safe zone of the hood (at least 6 inches from the sash). Use a grounded, static-free stainless-steel spatula to transfer the solid.

  • Primary Decontamination: Seal both vials. Wipe the exterior of the receiving vial with a lint-free wipe dampened with Polyethylene Glycol (PEG 400), followed by a dry wipe.

Emergency Response: The PEG-400 Decontamination Protocol

Causality:Never use water to clean a phenolic spill. Water is a poor solvent for lipophilic phenols and will simply spread the toxicant over a larger surface area, driving it deeper into porous surfaces or skin. Polyethylene Glycol (PEG 400) acts as a macroscopic sink, sequestering the phenol via extensive hydrogen bonding and hydrophobic interactions.

Protocol 2: Benchtop Spill Response

  • Containment: Surround the spilled powder with an inert, non-combustible absorbent (e.g., vermiculite).

  • Solubilization: Generously apply PEG 400 directly onto the spill zone. Allow 2 minutes for the solid to fully dissolve into the PEG matrix.

  • Extraction: Wipe the area using heavy-duty absorbent pads.

  • Validation Check: Swab the decontaminated surface with a colorimetric phenol detection swab (e.g., 4-aminoantipyrine based). A clear swab validates successful decontamination; a red/pink hue dictates a repeated PEG 400 application.

Waste Management & EPA Compliance

Under the EPA Hazardous Waste Generator Regulations[3], phenolic waste must be strictly segregated to prevent reactive cross-contamination and ensure legal compliance.

Table 2: EPA Waste Accumulation & Disposal Metrics

Generator StatusGeneration Limit (per month)Max Accumulation TimeDisposal Action for Phenolic Waste
Large Quantity (LQG) ≥ 1,000 kg90 DaysSegregate as U-listed (U188 analog) in HDPE drums. Manifest via certified RCRA transporter.
Small Quantity (SQG) 100 kg to 1,000 kg180 DaysStore in secondary containment. Do not mix with halogenated solvents to prevent reactive cross-contamination.
Very Small (VSQG) ≤ 100 kgNo strict time limitConsolidate in sealed, clearly labeled poly-lined bins. Maintain strict inventory logs.

Hazard Logic & Workflow Visualization

The following diagram maps the logical relationship between the compound's structural hazards and the necessary operational countermeasures.

Hazard_Logic Compound 2-allyl-4-(1-piperidinylcarbonyl)phenol Phenol Phenol Moiety Rapid Dermal Permeation Compound->Phenol Amide Piperidinyl Amide Particulate Hazard Compound->Amide Allyl Allyl Group Oxidative Reactivity Compound->Allyl PPE_Dermal Dermal Protection Butyl Gloves & Tyvek Phenol->PPE_Dermal Dictates PPE_Resp Respiratory Protection Hood & P100 Filter Amide->PPE_Resp Dictates Storage Storage Protocol Inert Gas & Dark Allyl->Storage Dictates

Structural hazard analysis and corresponding PPE logic for the target compound.

References

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Phenol." National Institute for Occupational Safety and Health. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." US EPA. [Link]

Sources

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